Leucovorin
Description
Historical Discoveries and Research Trajectories
The journey to understanding folinic acid began with the identification of a crucial growth factor and evolved into a comprehensive exploration of its relationship with the broader folate family and its metabolic importance.
In 1948, a pivotal discovery was made by Sauberlich and Baumann, who identified an unknown substance essential for the growth of the bacterium Leuconostoc citrovorum. wikipedia.orgbmj.comoup.com This substance, found in refined liver extracts, was termed the "Citrovorum Factor" (CF). bmj.comoup.com Initial research indicated that while large quantities of folic acid could partially support the growth of L. citrovorum, the Citrovorum Factor was significantly more potent, suggesting it was a more biologically active derivative of folic acid. bmj.com Further characterization revealed that the Citrovorum Factor was a naturally occurring, acid-labile derivative of folate. oup.com It was observed that the factor existed in both free and bound forms, with the bound form being liberated by enzymatic action. asm.org
The discovery of the Citrovorum Factor spurred intensive research into its connection with folic acid and the broader family of folates. It was soon established that folinic acid is a 5-formyl derivative of tetrahydrofolic acid, a reduced form of folic acid. wikipedia.org Unlike folic acid, which is a synthetic, oxidized form, folinic acid is a naturally occurring, metabolically active vitamer. oregonstate.eduessendonnaturalhealth.com.auwho.intfratnow.com
A critical distinction between folic acid and folinic acid lies in their metabolic activation. Folic acid must be reduced by the enzyme dihydrofolate reductase (DHFR) to become biologically active tetrahydrofolate (THF). patsnap.comfrontiersin.orglaboclement.com In contrast, folinic acid does not require this enzymatic step, allowing it to be readily converted into other active folate derivatives. wikipedia.orgfratnow.compatsnap.combodybio.com This characteristic is of immense biochemical and therapeutic importance. The broader family of folates encompasses various forms that differ in the number of glutamate (B1630785) residues and the one-carbon units they carry. oregonstate.eduwho.int
The elucidation of folinic acid's structure as 5-formyl-tetrahydrofolic acid was a significant milestone, revealing its direct role in metabolic processes. wikipedia.org A key breakthrough in understanding its metabolic significance came with the discovery that folinic acid could counteract the toxic effects of folic acid antagonists like methotrexate. patsnap.com Methotrexate inhibits DHFR, thereby blocking the conversion of folic acid to its active form. patsnap.com Since folinic acid bypasses this blocked step, it can "rescue" cells from the effects of DHFR inhibition. patsnap.com This concept of "leucovorin rescue" became a cornerstone of certain cancer chemotherapy regimens. hematology.orgcancer.gov
Another major milestone was the finding that folinic acid enhances the efficacy of the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) in treating cancers such as colorectal cancer. patsnap.com Folinic acid stabilizes the binding of a 5-FU metabolite to the enzyme thymidylate synthase, leading to more effective inhibition of DNA synthesis in cancer cells. patsnap.com These discoveries solidified the importance of folinic acid in both fundamental metabolic research and clinical applications.
| Milestone | Year | Significance |
| Identification of "Citrovorum Factor" | 1948 | Discovery of a potent growth factor for Leuconostoc citrovorum, later identified as folinic acid. wikipedia.orgbmj.comoup.com |
| Elucidation of Structure | ~1950s | Determined to be 5-formyl-tetrahydrofolic acid, a reduced and active form of folic acid. wikipedia.org |
| "this compound Rescue" | 1950s | Demonstrated to counteract the toxicity of methotrexate, a folic acid antagonist. patsnap.comhematology.orgcancer.gov |
| Enhancement of 5-Fluorouracil Activity | 1970s-1980s | Found to potentiate the anticancer effects of 5-FU, improving treatment outcomes for colorectal cancer. patsnap.com |
Academic Significance in Biochemical Systems
The study of folinic acid has been instrumental in advancing our knowledge of core biochemical processes, particularly one-carbon metabolism and the synthesis of nucleic acids.
Folinic acid and its derivatives are central to one-carbon metabolism, a network of biochemical reactions essential for the transfer of one-carbon units. oregonstate.educreative-proteomics.comnih.gov These one-carbon units, in various oxidation states, are crucial for the synthesis of a wide range of biologically important molecules. Folate coenzymes act as acceptors and donors of these one-carbon units in reactions that are fundamental to the metabolism of amino acids and nucleic acids. oregonstate.educreative-proteomics.com
The folate cycle is intricately linked with the methionine cycle, where it provides the methyl group for the regeneration of methionine from homocysteine. creative-proteomics.com This process is vital for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including the methylation of DNA, RNA, and proteins. oregonstate.edu The study of folinic acid has therefore provided deep insights into the regulation of these interconnected pathways and their importance in cellular homeostasis.
The biosynthesis of nucleic acids—both DNA and RNA—is critically dependent on folate coenzymes. oregonstate.edumdpi.com Folate derivatives donate one-carbon units at two key steps in the de novo synthesis of purines (adenine and guanine). patsnap.comahajournals.orgmdpi.com Specifically, 10-formyl-tetrahydrofolate is required by transformylase enzymes in the purine (B94841) biosynthetic pathway. mdpi.com
Furthermore, the synthesis of the pyrimidine (B1678525) thymidylate (a component of DNA) from deoxyuridylate is catalyzed by thymidylate synthase, an enzyme that requires 5,10-methylenetetrahydrofolate as a one-carbon donor. patsnap.comcreative-proteomics.com By providing a direct source of reduced folates, the study of folinic acid has been foundational to understanding the mechanisms of DNA replication and repair. patsnap.comcreative-proteomics.com The inhibition of these pathways by antifolate drugs has been a major area of research in cancer biology, with folinic acid playing a key role in modulating these effects. researchgate.net
| Biochemical Process | Role of Folate Derivatives (including Folinic Acid) | Key Enzymes Involved |
| Purine Synthesis | Donation of two one-carbon units to the purine ring. patsnap.comahajournals.orgmdpi.com | Glycinamide ribonucleotide transformylase (GART), Aminoimidazole carboxamide ribonucleotide transformylase (ATIC). mdpi.com |
| Pyrimidine (Thymidylate) Synthesis | Donation of a one-carbon unit to convert dUMP to dTMP. patsnap.comcreative-proteomics.com | Thymidylate Synthase (TS). patsnap.com |
| Methionine Regeneration | Donation of a methyl group to homocysteine to form methionine. creative-proteomics.com | Methionine Synthase. creative-proteomics.com |
Impact on Enzymology and Metabolic Pathway Research
Folinic acid, a biologically active form of folic acid, serves as a crucial tool in enzymology and metabolic pathway research, primarily due to its central role in one-carbon (1C) metabolism. tavernarakislab.grpatsnap.com Its unique chemical properties allow researchers to investigate and manipulate the complex network of reactions essential for nucleotide biosynthesis, amino acid homeostasis, and epigenetic regulation. nih.govmdpi.com Unlike folic acid, folinic acid does not require reduction by the enzyme dihydrofolate reductase (DHFR) to become an active cofactor, a characteristic that is frequently exploited in experimental settings. nih.govdrugbank.commhmedical.com
Folinic acid's primary impact stems from its function as a carrier of one-carbon units, such as formyl, methenyl, and methylene (B1212753) groups. creative-proteomics.comoregonstate.edu These one-carbon transfer reactions are fundamental to several key metabolic pathways. nih.gov Folate coenzymes, derived from folinic acid, are essential for the de novo synthesis of purines (adenine and guanine) and thymidylate, which are the building blocks of DNA and RNA. mdpi.comsigmaaldrich.comdrugbank.com This makes folinic acid indispensable for studying the enzymes that catalyze these critical steps.
A significant area of research involves the enzyme dihydrofolate reductase (DHFR) . researchgate.net DHFR is responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF), the primary active folate derivative. tavernarakislab.grresearchgate.net By using folinic acid, which bypasses this enzymatic step, researchers can study cellular processes in the presence of DHFR inhibitors like methotrexate. drugbank.compharmacologyeducation.org This "rescue" capability allows for the investigation of the downstream effects of DHFR inhibition and the roles of other folate-dependent enzymes. nih.govnih.gov Studies on cells with DHFR mutations that cause deficiency have shown that treatment with folinic acid can resolve hematological abnormalities and normalize folate levels, demonstrating its ability to restore folate homeostasis when the initial reduction pathway is impaired. nih.gov
Another key enzyme studied using folinic acid is thymidylate synthase (TS) . mdpi.com TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), a rate-limiting step in DNA synthesis. sigmaaldrich.com This reaction requires 5,10-methylenetetrahydrofolate, a derivative of folinic acid, as the one-carbon donor. nih.govmdpi.com In cancer research, folinic acid is used in conjunction with fluoropyrimidines like 5-fluorouracil (5-FU). Folinic acid enhances the inhibition of TS by stabilizing the binding of the 5-FU metabolite (5-FdUMP) to the enzyme, thereby disrupting DNA synthesis more effectively. patsnap.comnih.govdrugbank.com This interaction provides a model for studying enzyme-substrate-inhibitor complexes and the mechanisms of drug synergy.
Furthermore, folinic acid is integral to research on the methionine cycle . creative-proteomics.com In this cycle, a folate derivative donates a methyl group for the remethylation of homocysteine to methionine. oregonstate.edu Methionine is subsequently converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA and protein methylation. sigmaaldrich.comresearchgate.net By supplying the necessary one-carbon units, folinic acid allows researchers to probe the regulation of this cycle and its connection to epigenetic modifications. mdpi.com For instance, studies have shown that folinic acid supplementation can reduce elevated plasma homocysteine levels, a marker for disrupted one-carbon metabolism. nih.gov
The table below summarizes the key enzymes and metabolic pathways that are central to research involving folinic acid.
| Enzyme | Metabolic Pathway | Role of Folinic Acid in Research |
| Dihydrofolate Reductase (DHFR) | Folate Metabolism | Bypasses the DHFR-catalyzed reduction step, enabling studies where DHFR is inhibited (e.g., by methotrexate) or genetically deficient. nih.govdrugbank.comnih.gov |
| Thymidylate Synthase (TS) | Pyrimidine Synthesis (DNA Synthesis) | Acts as a precursor to the cofactor 5,10-methylenetetrahydrofolate, which is essential for TS activity. Used to study TS inhibition and enhance the effects of drugs like 5-fluorouracil. patsnap.comnih.gov |
| Methionine Synthase | Methionine Cycle (One-Carbon Metabolism) | Provides one-carbon units for the remethylation of homocysteine to methionine, facilitating research on methylation and related disorders. oregonstate.edu |
| GAR & AICAR Transformylases | De Novo Purine Synthesis | Supplies formyl groups via its derivatives for the synthesis of purine precursors, allowing for investigation into nucleotide production. mdpi.comsigmaaldrich.com |
Detailed research findings indicate that both insufficient and excessive levels of folate can impair folate-dependent biosynthetic pathways, leading to issues like defective cell cycle progression and DNA damage. haematologica.org Metabolomic studies have revealed that supplementation with folic acid (the precursor to folinic acid) alters the levels of numerous metabolites related to one-carbon metabolism, including glycine (B1666218), betaine, and choline. nih.gov These findings underscore the utility of folates like folinic acid as probes to understand the intricate balance and regulation of metabolic networks within cells. haematologica.orgnih.gov
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32)/t12?,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIAGPKUTFNRDU-ABLWVSNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1492-18-8 (calcium (1:1) salt), 42476-21-1 (mono-hydrochloride salt), 6035-45-6 (calcium (1:1) salt, penta-hydrate) | |
| Record name | Leucovorin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048216 | |
| Record name | Folinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Complete, Sparingly soluble in water | |
| Record name | Leucovorin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00650 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LEUCOVORIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.3X10-21 mm Hg at 25 °C at 25 °C /Estimated/ | |
| Record name | LEUCOVORIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from water with 3 mol of water of crystallization. | |
CAS No. |
58-05-9 | |
| Record name | Leucovorin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leucovorin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leucovorin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00650 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Folinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEUCOVORIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q573I9DVLP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LEUCOVORIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
245 °C (decomp) | |
| Record name | Leucovorin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00650 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LEUCOVORIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Folinic Acid Biochemistry and Metabolic Pathways
Molecular Structure and Active Forms of Folates
The biological activity of folates is intrinsically linked to their molecular structure and their ability to be converted into various active derivatives.
Folinic acid is chemically known as 5-formyltetrahydrofolic acid (5-formyl THF). wikipedia.orgnih.govchemicalbook.com Its structure consists of a pteridine (B1203161) ring, a para-aminobenzoic acid (PABA) moiety, and a glutamic acid residue, which is characteristic of folates. The defining feature of folinic acid is the presence of a formyl group (-CHO) attached to the nitrogen at the 5-position of the tetrahydrofolate molecule. wikipedia.orgnih.gov This formyl group renders the molecule stable and allows it to serve as a direct precursor to other active folate coenzymes.
Table 1: Chemical Identifiers of Folinic Acid
| Identifier | Value |
|---|---|
| IUPAC Name | (2S)-2-{[4-[(2-amino-5-formyl-4-oxo-5,6,7,8- tetrahydro-1H-pteridin-6-yl)methylamino] benzoyl]amino}pentanedioic acid wikipedia.org |
| Molecular Formula | C20H23N7O7 wikipedia.orgchemspider.com |
| Molar Mass | 473.446 g·mol−1 wikipedia.org |
Upon entering the body, folinic acid is readily converted into other biologically active folate derivatives that are essential for various metabolic processes. wikipedia.org One of the key conversions is to 5,10-methylenetetrahydrofolate (5,10-MTHF). wikipedia.orgnih.gov This conversion is a critical step, as 5,10-MTHF is a central coenzyme in the synthesis of thymidylate, a necessary component of DNA. patsnap.com
Furthermore, 5,10-MTHF can be irreversibly reduced to 5-methyltetrahydrofolate (5-MTHF) by the enzyme methylenetetrahydrofolate reductase (MTHFR). wikipedia.orgresearchgate.net 5-MTHF is the primary circulating form of folate in the body and is crucial for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase. wikipedia.orgnih.gov
Folinic acid exists as a racemic mixture of two stereoisomers: the dextrorotatory (d-isomer) and levorotatory (l-isomer). nih.gov The biologically active form is the levorotatory isomer, known as levoleucovorin or (6S)-5-formyltetrahydrofolic acid. nih.gov The d-isomer is not biologically active and is slowly excreted by the kidneys. nih.gov In clinical practice, both racemic folinic acid (this compound) and the pure l-isomer (levothis compound) are used, with levothis compound containing only the pharmacologically active form. nih.gov The l-isomer is rapidly converted to other active folates, such as 5-methyltetrahydrofolate, within the body. nih.gov
Integration within One-Carbon Metabolism (1C) Pathways
Folinic acid and its derivatives are central to one-carbon (1C) metabolism, a network of interconnected biochemical reactions that involve the transfer of one-carbon units. nih.govyoutube.com
The primary function of tetrahydrofolate derivatives, which are readily formed from folinic acid, is to act as cofactors that accept, carry, and donate one-carbon units at various oxidation states (e.g., methyl, methylene (B1212753), formyl). patsnap.comresearchgate.netcreative-proteomics.com These one-carbon units are essential for the synthesis of a variety of biological molecules. The folate-mediated one-carbon cycle is critical for processes such as nucleotide biosynthesis, amino acid metabolism, and methylation reactions. nih.govcreative-proteomics.com
Table 2: Key Folate Derivatives and their Role in One-Carbon Metabolism
| Folate Derivative | One-Carbon Unit Carried | Primary Metabolic Function |
|---|---|---|
| 5,10-Methylenetetrahydrofolate | Methylene (-CH2-) | Thymidylate synthesis (DNA synthesis) patsnap.com |
| 5-Methyltetrahydrofolate | Methyl (-CH3) | Homocysteine remethylation to methionine wikipedia.org |
The de novo synthesis of purines, the building blocks of DNA and RNA, is heavily dependent on folate cofactors. mhmedical.comnih.gov Specifically, two steps in the purine (B94841) biosynthesis pathway require the donation of a one-carbon unit from a folate derivative. mdpi.com 10-Formyltetrahydrofolate (10-formyl-THF) serves as the one-carbon donor in these reactions. mdpi.com The first folate-dependent step is the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). The second is the conversion of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) to 5-formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR). mdpi.com A deficiency in active folates can, therefore, impair purine synthesis, leading to an accumulation of intermediates like AICAR. nih.gov
Interconnections with Thymidylate Biosynthesis Pathways
The synthesis of thymidylate (dTMP), a crucial component of DNA, is intrinsically linked to the metabolic pathways of folinic acid. Folinic acid is converted to 5,10-methylenetetrahydrofolate (5,10-CH2-THF), a key one-carbon donor. This conversion is a critical step for de novo thymidylate biosynthesis. nih.govnih.gov
The enzyme thymidylate synthase (TS) catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, utilizing 5,10-CH2-THF as the methyl group donor. nih.govnih.gov In this reaction, 5,10-CH2-THF is oxidized to dihydrofolate (DHF). The continuous synthesis of dTMP is therefore dependent on a steady supply of 5,10-CH2-THF, which can be derived from folinic acid. nih.gov A failure in this pathway due to folate deficiency can lead to an imbalance in nucleotide pools and has been associated with DNA damage. nih.gov
Folinic acid's role in this pathway is particularly significant in contexts where dihydrofolate reductase (DHFR), the enzyme responsible for regenerating THF from DHF, is inhibited. By providing a source of reduced folates that bypasses DHFR, folinic acid allows for the continued synthesis of thymidylate, which is essential for DNA replication and repair in rapidly dividing cells. patsnap.com
Remethylation of Homocysteine to Methionine Cycle
Folinic acid plays a crucial role in the remethylation of homocysteine to methionine. Its metabolic derivatives are central to the folate cycle, which is directly linked to the methionine cycle. nih.gov Folinic acid is converted to 5-methyltetrahydrofolate (5-MTHF), the primary circulating form of folate. nih.gov 5-MTHF then serves as the methyl donor for the vitamin B12-dependent enzyme methionine synthase (MTR), which catalyzes the conversion of homocysteine to methionine. nih.govwikipedia.org
This remethylation pathway is a critical route for the disposal of homocysteine, a potentially toxic amino acid. wikipedia.org Folate-dependent remethylation is one of the two primary pathways for homocysteine metabolism in humans. wikipedia.org Research has demonstrated that supplementation with folic acid, which is metabolized to the same active forms as folinic acid, can significantly increase the rate of homocysteine remethylation. One study observed a 59% increase in the homocysteine remethylation rate in healthy subjects after folic acid treatment. portlandpress.com
| Parameter | Baseline (median) | After Folic Acid (median) | Percentage Change | P-value |
|---|---|---|---|---|
| Homocysteine Remethylation Rate (μmol/kg per hour) | 3.4 | 5.4 | +59% | 0.02 |
| Methionine Transmethylation Rate (μmol/kg per hour) | 7.1 | 8.5 | +20% | 0.03 |
Data from a study on the effect of 3 weeks of oral treatment with 5 mg of folic acid in 12 healthy subjects. portlandpress.com
Links to S-Adenosylmethionine (SAM) and Methylation Reactions
The remethylation of homocysteine to methionine, facilitated by folinic acid metabolites, is directly linked to the synthesis of S-adenosylmethionine (SAM). Methionine is the immediate precursor to SAM, which is formed through the transfer of an adenosyl group from ATP. researchgate.netnih.gov SAM is the universal methyl donor for a vast number of methylation reactions in the body, including the methylation of DNA, RNA, proteins, and phospholipids. nih.gov
By supporting the regeneration of methionine, folinic acid indirectly influences the cellular methylation potential, often represented by the SAM/SAH (S-adenosylhomocysteine) ratio. nih.gov An increased availability of methionine can lead to higher SAM levels, thus promoting methylation reactions. portlandpress.com Conversely, a deficiency in folate can lead to reduced SAM levels and an accumulation of S-adenosylhomocysteine (SAH), which is an inhibitor of methyltransferases. nih.gov
Studies have shown that folic acid supplementation can lead to a modest but significant increase in the plasma SAM/SAH ratio. portlandpress.com This suggests that by providing the necessary cofactors for the methionine cycle, folinic acid can help maintain the balance of methylation reactions essential for cellular function and gene regulation.
| Parameter | Baseline (median) | After Folic Acid (median) | Percentage Change | P-value |
|---|---|---|---|---|
| Plasma Total Homocysteine (μmol/L) | 9.8 | 8.0 | -18% | <0.01 |
| Plasma SAM/SAH Ratio | 7.1 | 7.9 | +11% | 0.02 |
Data from a study on the effect of 3 weeks of oral treatment with 5 mg of folic acid in 12 healthy subjects. portlandpress.com
Relationship with Transsulfuration Pathway
The transsulfuration pathway is the second major route for homocysteine metabolism, leading to the synthesis of cysteine. wikipedia.org This pathway is not directly dependent on folate coenzymes. However, the flux of homocysteine through the transsulfuration pathway is indirectly influenced by the activity of the folate-dependent remethylation pathway.
When the remethylation of homocysteine to methionine is efficient, a smaller proportion of homocysteine is available to enter the transsulfuration pathway. Conversely, if remethylation is impaired, for instance due to folate deficiency, homocysteine levels may rise, leading to a greater flux through the transsulfuration pathway as a compensatory mechanism. nih.gov
The key enzyme in the transsulfuration pathway is cystathionine (B15957) β-synthase (CBS), which catalyzes the condensation of homocysteine and serine to form cystathionine. wikipedia.org The activity of CBS is allosterically activated by S-adenosylmethionine (SAM). researchgate.net Therefore, by supporting SAM synthesis, folinic acid can indirectly influence the activity of the transsulfuration pathway. Studies investigating the effect of folic acid supplementation on homocysteine metabolism have shown that while it significantly increases remethylation, the effect on the transsulfuration rate is not always statistically significant. portlandpress.comnih.gov
Enzymatic Transformations and Catalysis
Dihydrofolate Reductase (DHFR)-Independent Conversion
A key biochemical feature of folinic acid is its ability to be converted into metabolically active forms without the requirement for the enzyme dihydrofolate reductase (DHFR). nih.govwikipedia.org This is in contrast to synthetic folic acid, which must be reduced by DHFR to dihydrofolate (DHF) and then to tetrahydrofolate (THF) before it can participate in metabolic reactions. nih.gov
Folinic acid, being a 5-formyl derivative of THF, can be directly converted to 5,10-methenyltetrahydrofolate by the enzyme 5,10-methenyltetrahydrofolate synthetase (MTHFS), also known as 5-formyltetrahydrofolate cyclo-ligase. nih.gov This reaction is an ATP-dependent and irreversible conversion. nih.gov 5,10-methenyltetrahydrofolate can then be readily converted to other active folate coenzymes, such as 5,10-methylenetetrahydrofolate and 10-formyltetrahydrofolate, which are required for thymidylate and purine synthesis, respectively. nih.gov
This DHFR-independent pathway makes folinic acid a valuable compound in clinical situations where DHFR activity is inhibited, such as during treatment with the chemotherapy drug methotrexate. patsnap.com By providing a source of reduced folates that bypasses the enzymatic block, folinic acid can "rescue" normal cells from the toxic effects of DHFR inhibition. patsnap.comwikipedia.org
Involvement of Serine Hydroxymethyltransferase
Serine hydroxymethyltransferase (SHMT) is a pyridoxal phosphate (B84403) (PLP)-dependent enzyme that plays a central role in the interconversion of folate coenzymes. wikipedia.org SHMT catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). wikipedia.orgnih.gov This reaction is a major source of one-carbon units for various biosynthetic pathways. wikipedia.org
While folinic acid is not a direct substrate for SHMT, the THF that is formed from the metabolism of folinic acid can then enter the reaction catalyzed by SHMT to generate 5,10-CH2-THF. nih.govyoutube.com This is a crucial step for providing the one-carbon unit necessary for thymidylate synthesis. nih.gov
Furthermore, SHMT, in the presence of glycine, has been shown to catalyze the conversion of 5,10-methenyltetrahydrofolate to 5-formyltetrahydrofolate (folinic acid). nih.gov This suggests a role for SHMT in the regulation of the intracellular pool of folinic acid.
Function of Methylenetetrahydrofolate Reductase (MTHFR)
Methylenetetrahydrofolate reductase (MTHFR) is a critical enzyme in folate and homocysteine metabolism. nih.gov Its primary function is to catalyze the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. wikipedia.orgnih.gov This conversion is a rate-limiting step in the methyl cycle. wikipedia.org 5-methyltetrahydrofolate is the primary circulatory form of folate and serves as a crucial cosubstrate for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase. nih.govnih.govmedlineplus.gov
The MTHFR enzyme is a dimeric protein, with the most common form having a molecular weight of 77 kDa. nih.gov Its activity is essential for maintaining the balance between the different forms of folate required for various metabolic pathways. By producing 5-methyltetrahydrofolate, MTHFR directs folate metabolites toward homocysteine remethylation. nih.gov Conversely, a decrease in MTHFR activity can lead to an accumulation of 5,10-methylenetetrahydrofolate, which is a substrate for thymidylate synthase in the synthesis of nucleotides for DNA. wikipedia.org
Genetic variations in the MTHFR gene can lead to the production of a thermolabile enzyme with reduced activity. nih.govmedlineplus.gov This can result in elevated levels of homocysteine in the bloodstream (hyperhomocysteinemia) and altered distribution of folate metabolites. nih.govmedlineplus.govmetabolicsupportuk.org Severe deficiency in MTHFR is the most common inborn error of folate metabolism and can lead to homocystinuria. nih.gov
| MTHFR Enzyme Characteristics | Description | References |
| EC Number | 1.5.1.20 | nih.gov |
| Gene Location | Chromosome 1 (1p36.3) | nih.gov |
| Substrate | 5,10-methylenetetrahydrofolate | wikipedia.org |
| Product | 5-methyltetrahydrofolate | wikipedia.org |
| Metabolic Pathway | Folate and Methionine Metabolism (One-Carbon Cycle) | nih.govnih.gov |
Role of Methionine Synthase
Methionine synthase (MS), also known as 5-methyltetrahydrofolate-homocysteine methyltransferase, is a pivotal enzyme that links the folate and methionine cycles. mdpi.commdpi.com Its primary role is to catalyze the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine, which results in the regeneration of methionine and the formation of tetrahydrofolate. nih.govcreative-proteomics.com This reaction is a crucial step in one-carbon metabolism and requires vitamin B12 as an essential cofactor. mdpi.comcreative-proteomics.com
The regeneration of methionine is vital for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular methylation reactions, including the methylation of DNA, RNA, proteins, and lipids. creative-proteomics.comnih.gov By converting homocysteine to methionine, methionine synthase plays a critical role in maintaining low levels of homocysteine, an amino acid that can be toxic at high concentrations. wikipedia.org
The activity of methionine synthase is dependent on a continuous supply of 5-methyltetrahydrofolate, which is produced by MTHFR. nih.gov This highlights the interconnectedness of these enzymes in maintaining cellular homeostasis. The tetrahydrofolate produced in the methionine synthase reaction can then be used for the synthesis of other folate derivatives required for nucleotide biosynthesis. mdpi.com
Activity of Thymidylate Synthase
Thymidylate synthase (TS) is a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair. nih.govaacrjournals.org The enzyme catalyzes the methylation of deoxyuridine monophosphate (dUMP) to dTMP, using 5,10-methylenetetrahydrofolate as the one-carbon donor. aacrjournals.org In this reaction, 5,10-methylenetetrahydrofolate is simultaneously oxidized to dihydrofolate (DHF). asm.org
The activity of thymidylate synthase is crucial for rapidly dividing cells, which have a high demand for DNA synthesis. aacrjournals.org Folate deficiency can lead to diminished thymidylate synthase activity, resulting in an imbalance of nucleotide pools and an increased risk of uracil (B121893) misincorporation into DNA. nih.govaacrjournals.org This can lead to DNA strand breaks and has been implicated in the pathogenesis of megaloblastic anemia. nih.govaacrjournals.org
Due to its central role in DNA synthesis, thymidylate synthase is a significant target for cancer chemotherapy. nih.gov The inhibition of this enzyme leads to a depletion of dTMP, which in turn inhibits DNA replication and cell division in rapidly proliferating cancer cells. nih.gov
Contributions of Phosphoribosylglycinamide Formyltransferase
Phosphoribosylglycinamide formyltransferase (GART), also known as glycinamide ribonucleotide (GAR) transformylase, is a folate-dependent enzyme that catalyzes the third step in de novo purine biosynthesis. wikipedia.orgebi.ac.uk This enzyme facilitates the transfer of a formyl group from 10-formyltetrahydrofolate to N¹-(5-phospho-D-ribosyl)glycinamide (GAR). wikipedia.org The product of this reaction is N²-formyl-N¹-(5-phospho-D-ribosyl)glycinamide (fGAR). wikipedia.org
In humans, GART is part of a trifunctional protein that also includes glycinamide ribonucleotide synthase (GARS) and aminoimidazole ribonucleotide synthetase (AIRS) activities. wikipedia.orgnih.gov This multifunctional enzyme catalyzes three sequential steps in the purine synthesis pathway. wikipedia.org The formation of fGAR by GART is an essential step in the construction of the purine ring, which is a fundamental component of adenosine monophosphate (AMP) and guanosine monophosphate (GMP). wikipedia.org These nucleotides are not only building blocks for DNA and RNA but also precursors for important energy carriers like ATP and signaling molecules. wikipedia.org
Contributions of Phosphoribosylaminoimidazolecarboxamide Formyltransferase
Phosphoribosylaminoimidazolecarboxamide formyltransferase, commonly known as AICAR transformylase, is an enzyme that catalyzes a later step in the de novo synthesis of purine nucleotides. nih.govwikipedia.org Specifically, it is responsible for the conversion of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) to 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR). nih.govresearchgate.net
This reaction involves the transfer of a formyl group from the cofactor N¹⁰-formyltetrahydrofolate to AICAR. nih.govwikipedia.org This step is the second of two folate-dependent reactions in the purine biosynthesis pathway, introducing the second carbon atom into the purine ring structure. researchgate.net The product, FAICAR, is then converted to inosine monophosphate (IMP), the precursor for both AMP and GMP. researchgate.net
| Enzyme | Substrate(s) | Product(s) | Metabolic Pathway | Folate Cofactor | References |
| Phosphoribosylglycinamide Formyltransferase (GART) | N¹-(5-phospho-D-ribosyl)glycinamide (GAR), 10-formyltetrahydrofolate | N²-formyl-N¹-(5-phospho-D-ribosyl)glycinamide (fGAR), Tetrahydrofolate | De Novo Purine Biosynthesis | 10-formyltetrahydrofolate | wikipedia.org |
| Phosphoribosylaminoimidazolecarboxamide Formyltransferase (AICAR Transformylase) | 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), 10-formyltetrahydrofolate | 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR), Tetrahydrofolate | De Novo Purine Biosynthesis | 10-formyltetrahydrofolate | nih.govwikipedia.org |
Cellular Uptake and Intracellular Dynamics
Mechanisms of Folate Transport (e.g., Reduced Folate Carrier, Folate Receptors)
The cellular uptake of folates is a mediated process due to their hydrophilic nature at physiological pH. nih.gov Mammalian cells have evolved specialized transport systems to facilitate the internalization of these essential vitamins. nih.govannualreviews.org The primary mechanisms for folate transport into cells are the reduced folate carrier, folate receptors, and the proton-coupled folate transporter. annualreviews.orgfratnow.com
The Reduced Folate Carrier (RFC) , encoded by the SLC19A1 gene, is ubiquitously expressed in mammalian tissues and is considered the major transport system for folates in most cells. nih.govnih.gov It functions as an organic anion antiporter, exchanging extracellular folates for intracellular organic phosphates. nih.gov The optimal activity of RFC is at a neutral pH of 7.4. nih.gov
Folate Receptors (FRs) are high-affinity glycoproteins that bind folate and its derivatives and mediate their cellular uptake through a process of endocytosis. taylorandfrancis.comwikipedia.orgnih.gov There are several isoforms, with FRα and FRβ being the most studied. nih.govnih.gov These receptors are attached to the cell membrane by a glycosylphosphatidylinositol (GPI) anchor. wikipedia.orgnih.gov Following binding, the receptor-folate complex is internalized into an endosome. The acidic environment of the endosome facilitates the release of folate from the receptor, which is then transported into the cytoplasm. nih.gov Folate receptors are expressed at very low levels in most normal tissues but are often overexpressed in various types of cancer, making them a target for cancer therapies. taylorandfrancis.comnih.govmusechem.com
| Transport Mechanism | Gene/Protein Family | Mechanism of Action | pH Optimum | Tissue Expression | References |
| Reduced Folate Carrier (RFC) | SLC19A1 | Anion Antiport | 7.4 | Ubiquitous | nih.govnih.govnih.gov |
| Folate Receptors (FRs) | FOLR1, FOLR2, FOLR3 | Receptor-Mediated Endocytosis | Neutral to slightly basic for binding | Limited in normal tissues; overexpressed in many cancers | taylorandfrancis.comwikipedia.orgnih.govnih.gov |
Energy Dependence of Intracellular Transport Processes
The uptake of folinic acid and other folates into mammalian cells is an active process that requires energy to move these vital nutrients across the cell membrane against a concentration gradient. Several distinct transport systems, each with its own energy-coupling mechanism, are involved in this process. The primary transporters are the proton-coupled folate transporter (PCFT), the reduced folate carrier (RFC), and folate receptors (FRs).
The proton-coupled folate transporter (PCFT) , also known as SLC46A1, is a high-affinity symporter that harnesses the energy stored in the transmembrane proton gradient to drive the uptake of folates. This transporter functions optimally in acidic environments, coupling the influx of folates to the downhill movement of protons into the cell. This makes PCFT particularly important for the absorption of dietary folates in the acidic microenvironment of the proximal small intestine. The movement of protons along with the folate molecule makes this an electrogenic process, meaning it is also influenced by the cell's membrane potential.
The reduced folate carrier (RFC) , or SLC19A1, is another key transporter, but it operates through a different energy-dependent mechanism. RFC is an anion exchanger that mediates the uptake of folates in exchange for intracellular organic phosphates. The energy for this transport is derived from the electrochemical gradient of these organic phosphates, which are typically at a higher concentration inside the cell. By coupling the efflux of organic phosphates to the influx of folates, RFC can accumulate folates within the cell.
Folate receptors (FRs) , primarily FRα and FRβ, are high-affinity receptors that mediate folate uptake through a process of receptor-mediated endocytosis. This process is inherently energy-dependent, requiring cellular energy in the form of guanosine triphosphate (GTP) and adenosine triphosphate (ATP) for the formation and trafficking of endocytic vesicles. Upon binding to the folate receptor on the cell surface, the receptor-ligand complex is internalized into an endosome. The subsequent release of folate from the endosome and its transport into the cytoplasm is also an active process.
| Transport System | Energy Coupling Mechanism | Primary Location |
|---|---|---|
| Proton-Coupled Folate Transporter (PCFT) | Proton Symport (utilizes transmembrane proton gradient) | Apical membrane of proximal small intestine, choroid plexus |
| Reduced Folate Carrier (RFC) | Anion Exchange (utilizes organic phosphate gradient) | Ubiquitously expressed in mammalian tissues |
| Folate Receptors (FRs) | Receptor-Mediated Endocytosis (requires ATP and GTP) | Epithelial cells, hematopoietic cells, certain cancer cells |
Intracellular Compartmentalization of Folate Metabolism Enzymes
Once inside the cell, folinic acid and other folates are metabolized by a suite of enzymes that are strategically located in different subcellular compartments, primarily the cytoplasm, mitochondria, and nucleus. nih.gov This compartmentalization allows for the independent regulation of folate-dependent pathways and ensures the efficient channeling of one-carbon units to specific metabolic processes.
The cytoplasm is a major site of folate metabolism, containing a host of enzymes required for the interconversion of different folate derivatives. Key enzymes found in the cytoplasm include isoforms of serine hydroxymethyltransferase (SHMT1), methylenetetrahydrofolate reductase (MTHFR), and the trifunctional enzyme methylenetetrahydrofolate dehydrogenase 1 (MTHFD1), which possesses dehydrogenase, cyclohydrolase, and synthetase activities. These enzymes are crucial for providing one-carbon units for purine and thymidylate biosynthesis, as well as for the remethylation of homocysteine to methionine.
The mitochondria also house a distinct and vital set of folate-metabolizing enzymes. These include the mitochondrial isoform of serine hydroxymethyltransferase (SHMT2) and methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). The mitochondrial folate pathway is a significant source of one-carbon units, particularly in the form of formate, which can be exported to the cytoplasm to support cytosolic one-carbon metabolism.
Recent research has also highlighted the importance of nuclear folate metabolism, particularly in the context of DNA synthesis and repair. nih.govresearchgate.net Enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TYMS) have been shown to translocate to the nucleus during the S-phase of the cell cycle. nih.gov This nuclear localization ensures the direct delivery of one-carbon units for the synthesis of thymidylate, a critical component of DNA.
| Enzyme | Cytosol | Mitochondria | Nucleus |
|---|---|---|---|
| Dihydrofolate Reductase (DHFR) | ✔ | ✔ | |
| Serine Hydroxymethyltransferase 1 (SHMT1) | ✔ | ||
| Serine Hydroxymethyltransferase 2 (SHMT2) | ✔ | ||
| Methylenetetrahydrofolate Reductase (MTHFR) | ✔ | ||
| Methylenetetrahydrofolate Dehydrogenase 1 (MTHFD1) | ✔ | ✔ | |
| Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) | ✔ | ||
| Folylpolyglutamate Synthetase (FPGS) | ✔ | ✔ | |
| γ-Glutamyl Hydrolase (GGH) | ✔ | ||
| Thymidylate Synthase (TYMS) | ✔ | ✔ |
Polyglutamylation Processes and Cellular Retention
A key metabolic process for the cellular retention of folinic acid and other folates is polyglutamylation. This process involves the sequential addition of glutamate (B1630785) residues to the folate molecule, forming a polyglutamate tail. This modification is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS) in an ATP-dependent reaction. nih.govkoreamed.orgebi.ac.ukresearchgate.netnih.govresearchgate.net
The addition of the negatively charged glutamate moieties significantly increases the size and charge of the folate molecule. As a result, polyglutamylated folates are poor substrates for the efflux transporters that would otherwise pump them out of the cell. koreamed.orgnih.gov This effectively traps the folates inside the cell, leading to a substantial increase in their intracellular concentration. nih.gov The length of the polyglutamate tail can vary, and this can influence the affinity of the folate coenzyme for different folate-dependent enzymes. nih.govfrontiersin.org
FPGS is present in both the cytoplasm and mitochondria, allowing for the synthesis of polyglutamylated folates in both compartments. researchgate.net This is crucial for maintaining separate and distinct pools of folate coenzymes for the different metabolic needs of the cytosol and mitochondria. The reverse reaction, the removal of glutamate residues, is catalyzed by γ-glutamyl hydrolase (GGH), which is primarily a lysosomal enzyme. koreamed.orgnih.gov The balance between the activities of FPGS and GGH is a critical determinant of intracellular folate homeostasis. koreamed.orgnih.gov
| Process | Enzyme | Energy Requirement | Primary Function |
|---|---|---|---|
| Polyglutamylation | Folylpolyglutamate Synthetase (FPGS) | ATP-dependent | Intracellular retention of folates, increased affinity for enzymes |
| Deglutamylation | γ-Glutamyl Hydrolase (GGH) | None | Hydrolysis of polyglutamate tail, facilitating folate efflux |
Molecular and Cellular Research of Folinic Acid
Regulation of Folate-Mediated One-Carbon Metabolism
Folate-mediated one-carbon metabolism (FOCM) is a series of interconnected pathways that occur in the cytoplasm, mitochondria, and nucleus, responsible for the transfer of one-carbon units. mdpi.com These pathways are vital for the synthesis of purines and thymidylate for DNA replication, the interconversion of amino acids like serine and glycine (B1666218), and the regeneration of methionine for methylation reactions. nih.gov Given that the intracellular concentration of folate cofactors is often lower than that of the enzymes that use them, cells have developed precise regulatory mechanisms to partition these limited resources according to metabolic needs. nih.govresearchgate.net
The distribution of folate cofactors among competing metabolic pathways is tightly regulated by feedback mechanisms to respond to cellular needs. nih.govnih.gov The FOCM network's enzymes vie for a limited pool of intracellular folate cofactors, necessitating a system of prioritization. researchgate.net For instance, 5-formyltetrahydrofolate (the chemical name for folinic acid) can act as an intracellular storage form of folate but also functions as an inhibitor of key enzymes like serine hydroxymethyltransferase (SHMT), creating a direct feedback loop. researchgate.net
A critical regulatory node is the "methyl trap," where the folate and methionine cycles are linked. The enzyme methylenetetrahydrofolate reductase (MTHFR) converts 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, an irreversible step under physiological conditions. The product, 5-methyl-THF, primarily donates its methyl group to homocysteine to form methionine, a reaction catalyzed by methionine synthase. The subsequent product of the methionine cycle, S-adenosylmethionine (SAM), is a key allosteric inhibitor of MTHFR. rupress.org This feedback inhibition ensures that when SAM levels are high, the flux of one-carbon units is diverted away from methionine synthesis and towards the synthesis of purines and thymidylate. rupress.org
Furthermore, cells can partition folate pools based on subcellular location. Studies have shown that during folate deficiency, nuclear folate levels are preferentially maintained, likely to protect the synthesis of thymidylate (dTMP) required for DNA replication and repair, at the expense of folate pools in the cytosol. nih.gov
The demand for the products of one-carbon metabolism fluctuates throughout the cell cycle, and the expression and activity of FOCM enzymes are temporally regulated to meet these changing needs. mdpi.comnih.gov This regulation occurs at the transcriptional, translational, and post-translational levels. nih.gov The most significant demand for folate metabolites occurs during the S phase of the cell cycle, when DNA replication requires a substantial supply of purines and thymidylate. nih.gov
The expression of genes encoding key FOCM enzymes is often coordinated with the cell cycle. mdpi.com For example, research has demonstrated a link between folate metabolism and cell cycle progression, where the inhibition of dihydrofolate reductase (DHFR) leads to cell cycle arrest. pnas.org This arrest can be reversed by the administration of folinic acid, which bypasses the need for DHFR to produce the tetrahydrofolate necessary for DNA synthesis, highlighting the critical role of folate availability in permitting cells to proceed through the cell cycle. pnas.org
Folate-mediated one-carbon metabolism is highly compartmentalized within the cell, with distinct but interconnected reactions occurring in the cytosol, mitochondria, and nucleus. mdpi.comcapes.gov.br This subcellular organization allows for the differential regulation of metabolic flux and the protection of specific pathways. mdpi.com For instance, mitochondria house approximately 40% of the total cellular folate and contain key enzymes like serine hydroxymethyltransferase 2 (SHMT2), which converts serine to glycine and generates one-carbon units. researchgate.netcreative-proteomics.com These mitochondrial one-carbon units can then be exported to the cytosol to support purine (B94841) synthesis. creative-proteomics.comfrontiersin.org
The localization of these enzymes can be dynamic and regulated in response to cellular conditions and the cell cycle. nih.gov A crucial aspect of this compartmentalization is the maintenance of a distinct nuclear folate pathway dedicated to the de novo synthesis of thymidylate, which is essential for DNA replication during the S phase. nih.gov Evidence suggests that nuclear folate pools are preserved under conditions of folate deficiency to prioritize genomic integrity, demonstrating a dynamic partitioning of folate resources between cellular compartments. nih.gov
Genomic and Epigenetic Interactions
Folinic acid is fundamental to maintaining genomic and epigenomic stability. By supplying one-carbon units, it directly supports the synthesis of DNA precursors and provides the methyl groups necessary for the epigenetic regulation of gene expression. mdpi.combiorxiv.org
Folate cofactors are essential for the de novo synthesis of purines (adenine and guanine) and thymidylate, the building blocks of DNA. nih.govmdpi.com Folinic acid, as a readily usable form of folate, ensures the availability of one-carbon units for these processes. nih.gov A deficiency in folate can severely compromise the fidelity of DNA synthesis and repair. mdpi.com
One of the most well-documented consequences of folate deficiency is the imbalance in the pool of DNA precursors, specifically an increase in the cellular ratio of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). cambridge.org This imbalance leads to the misincorporation of uracil (B121893) into DNA in place of thymine (B56734) during replication. cambridge.orgimrpress.com While cells possess repair mechanisms, such as the Base Excision Repair (BER) pathway, to remove uracil from DNA, chronic uracil misincorporation can overwhelm this system, leading to DNA strand breaks and chromosomal damage, thereby increasing genomic instability. cambridge.orgsc.edu The status of BER enzymes has been shown to directly affect the extent of DNA damage under folate-deficient conditions. sc.edu
Folate metabolism is intrinsically linked to cellular methylation reactions through the production of S-adenosylmethionine (SAM), the universal methyl donor. mdpi.comimrpress.com Folinic acid supports the remethylation of homocysteine to methionine, the precursor of SAM. nih.gov SAM provides the methyl groups for the methylation of a vast array of molecules, including DNA, RNA, and histone proteins, which are critical epigenetic modifications that regulate gene expression without altering the DNA sequence. laboclement.comfrontiersin.org
DNA methylation, typically occurring at CpG dinucleotides, is a key mechanism for silencing gene expression. Folate status can profoundly influence DNA methylation patterns; deficiency can lead to global DNA hypomethylation by reducing SAM levels, which may contribute to the activation of oncogenes. imrpress.com Conversely, it can also cause localized hypermethylation, potentially silencing tumor suppressor genes. imrpress.com
Folate availability also impacts histone methylation, another crucial layer of epigenetic control. Histone modifications alter chromatin structure and gene accessibility. Research in human K562 cells demonstrated that the concentration of folinic acid in the culture medium directly affects the levels of specific histone methylation marks.
| Nutrient Condition | Relative H3K4 Trimethylation (Normalized) | Relative H3K9 Trimethylation (Normalized) |
|---|---|---|
| Nutrient-Rich (Control) | 1.00 | 1.00 |
| Low Folinic Acid, High Methionine | ~0.85 | ~0.60 |
| High Folinic Acid, Low Methionine | ~0.75 | ~0.55 |
| Low Folinic Acid, Low Methionine | ~0.60 | ~0.40 |
As shown in the table, limiting folinic acid and methionine significantly reduced the trimethylation of both histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active transcription, and lysine 9 (H3K9), a mark associated with gene silencing. nih.gov Other studies have noted that deficiencies in methyl donors can reduce levels of other repressive marks, such as H3K9me3 and histone H4 lysine 20 trimethylation (H4K20me3). d-nb.info These findings underscore the critical role of folinic acid in maintaining the epigenetic landscape that governs cellular function and identity.
Gene Expression Regulation via Epigenetic Mechanisms
Folinic acid, as a crucial component of one-carbon metabolism, plays a significant role in the epigenetic regulation of gene expression. This regulation is primarily mediated through its influence on DNA methylation, a fundamental epigenetic mechanism. mdpi.commdpi.comnih.gov Folate-dependent one-carbon metabolism provides the methyl groups necessary for the synthesis of S-adenosylmethionine (SAM), which is the universal methyl donor for nearly all methylation reactions in the body, including the methylation of DNA and histones. mdpi.comnih.gov
DNA methylation involves the addition of a methyl group to the cytosine base of DNA, most often at CpG dinucleotides. quadram.ac.uk This process is catalyzed by DNA methyltransferases (DNMTs) and is essential for normal cellular development, differentiation, and the maintenance of genomic stability. mdpi.comnih.gov Alterations in DNA methylation patterns, such as hypermethylation or hypomethylation of gene promoter regions, can lead to the silencing or activation of gene expression, respectively. nih.govquadram.ac.uk
Research has demonstrated that folate status directly impacts DNA methylation patterns. mdpi.com For instance, studies on colorectal cancer cell lines have shown that folic acid supplementation can lead to bidirectional changes in DNA methylation, affecting pathways related to carcinogenesis. nih.gov In the context of preeclampsia, lower levels of folic acid have been associated with higher global DNA methylation and increased expression of DNMT1 and DNMT3A in placental tissue. frontiersin.org Conversely, folic acid supplementation was found to decrease global methylation in placental trophoblasts. frontiersin.org
Furthermore, the influence of folic acid on gene expression extends to histone modifications. plos.org Histones are proteins around which DNA is wound, and modifications to these proteins, such as methylation and acetylation, can alter chromatin structure and gene accessibility. Studies have indicated that folic acid can affect the expression of enzymes involved in histone modifications. plos.org
The interplay between folic acid, epigenetics, and gene expression is a dynamic and complex process. For example, in a study on lupus adipocytes, folic acid treatment resulted in differential DNA methylation at numerous CpG sites, which were associated with immune regulation and metabolic pathways. mdpi.com This highlights the cell-type-specific and context-dependent effects of folic acid on the epigenome.
Table 1: Impact of Folic Acid on Epigenetic Mechanisms and Gene Expression
| Biological Context | Effect of Folic Acid/Folate Status | Affected Epigenetic Mechanism | Key Gene/Pathway Findings | Reference |
| Colorectal Cancer Cells | Supplementation led to bidirectional DNA methylation changes. | DNA Methylation | Altered expression of genes in carcinogenesis-related pathways. | nih.gov |
| Preeclampsia | Lower levels associated with higher global methylation. | DNA Methylation | Increased expression of DNMT1 and DNMT3A. | frontiersin.org |
| Lupus Adipocytes | Treatment induced differential methylation at CpG sites. | DNA Methylation | Changes in immune regulation (MAPK signaling) and metabolic regulation (cAMP signaling) pathways. | mdpi.com |
| Embryoid Bodies | Deficiency led to increased promoter methylation of Brachyury. | DNA Methylation, Histone H3K27 Methylation | Down-regulation of Brachyury expression, blocking differentiation. | sciopen.com |
| General | Provides methyl groups for S-adenosylmethionine (SAM) synthesis. | DNA and Histone Methylation | Essential for normal cell growth, development, and DNA repair. | mdpi.comnih.gov |
Investigation of Genetic Variations and Enzyme Polymorphisms (e.g., MTHFR)
Genetic variations in enzymes involved in folate metabolism can significantly impact an individual's folate status and the efficacy of folinic acid. The most studied of these is the methylenetetrahydrofolate reductase (MTHFR) gene. cdc.govhealthline.commedicalnewstoday.com The MTHFR enzyme catalyzes the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, the primary circulating form of folate and a critical methyl donor for the remethylation of homocysteine to methionine. nih.govgenetics.edu.au
Common polymorphisms in the MTHFR gene, such as C677T (rs1801133) and A1298C (rs1801131), can lead to a reduction in enzyme activity. cdc.govmedicalnewstoday.comgenetics.edu.aufrontiersin.org The C677T polymorphism, in particular, has been associated with reduced MTHFR activity, especially in individuals who are homozygous for the T allele (TT genotype). nih.gov This reduced activity can lead to lower levels of circulating folate and elevated levels of homocysteine (hyperhomocysteinemia), which is a risk factor for various health conditions. healthline.comnih.gov
Despite the reduced enzyme function associated with certain MTHFR variants, individuals with these polymorphisms can still process folic acid. cdc.govwebmd.com Research indicates that adequate intake of folic acid is often sufficient to overcome the enzymatic inefficiency and maintain normal blood folate levels. cdc.gov Studies have shown that folic acid supplementation can effectively lower homocysteine levels in individuals with MTHFR polymorphisms. nih.gov
The interaction between MTHFR genotype and folic acid status has been a subject of extensive research in various health contexts. For example, the C677T polymorphism has been investigated for its association with conditions like male infertility, with some studies suggesting a link. amegroups.org Furthermore, the interplay between MTHFR polymorphisms and maternal folic acid intake has been explored in the context of congenital heart disease risk. frontiersin.org
It is important to note that while MTHFR gene testing is available, its clinical utility is a topic of ongoing discussion. For many conditions, the association with MTHFR polymorphisms is considered weak, and routine testing is not always recommended. genetics.edu.auracgp.org.au The general consensus is that ensuring adequate folate intake is more critical than knowledge of one's MTHFR genotype for most of the population. cdc.gov
Table 2: Common MTHFR Polymorphisms and their Investigated Associations
| Polymorphism | Allelic Change | Effect on Enzyme Activity | Investigated Associations | Reference |
| C677T (rs1801133) | Cytosine to Thymine at position 677 | Reduced activity, especially in TT genotype. | Male infertility, congenital heart disease, depressive disorders, stroke susceptibility. | nih.govfrontiersin.orgamegroups.org |
| A1298C (rs1801131) | Adenine (B156593) to Cytosine at position 1298 | Less significant impact on enzyme activity compared to C677T. | Congenital heart disease. | cdc.govfrontiersin.org |
Metabolic Interdependencies and Cross-Pathway Studies
Interactions with Other B Vitamins (e.g., Vitamin B12, Vitamin B6, Riboflavin)
Folinic acid metabolism is intricately linked with that of other B vitamins, particularly vitamin B12 (cobalamin), vitamin B6 (pyridoxine), and riboflavin (B1680620) (vitamin B2). nih.govinfantrisk.com These vitamins function as coenzymes in the complex network of one-carbon metabolism, which is essential for the synthesis of nucleotides and the methylation of various molecules. nih.govinfantrisk.com
A critical intersection point is the remethylation of homocysteine to methionine. This reaction is catalyzed by methionine synthase, an enzyme that requires both 5-methyltetrahydrofolate (derived from folinic acid) and vitamin B12 as a cofactor. nih.govoregonstate.edu Therefore, a deficiency in either folate or vitamin B12 can lead to an accumulation of homocysteine. oregonstate.eduwikipedia.org Vitamin B6 is also involved in homocysteine metabolism, acting as a cofactor for the enzyme cystathionine (B15957) β-synthase in the transsulfuration pathway, which converts homocysteine to cysteine. mdpi.com
Riboflavin is required as a cofactor for the enzyme methylenetetrahydrofolate reductase (MTHFR), which, as previously discussed, is crucial for the production of 5-methyltetrahydrofolate. infantrisk.com Thus, riboflavin status can influence the availability of the active form of folate needed for the methionine synthase reaction.
The metabolic interdependence of these vitamins means that a deficiency in one can affect the function of the others. For instance, a high intake of folic acid can mask the hematological signs of a vitamin B12 deficiency. harvard.edu Both deficiencies can cause megaloblastic anemia, but the neurological damage associated with vitamin B12 deficiency can progress if the B12 deficiency itself is not addressed. wikipedia.orgharvard.edu
Research has also explored the combined effects of these B vitamins. For example, supplementation with folic acid and vitamin B12 has been shown to be important for regulating homocysteine levels, particularly during pregnancy. nih.gov Studies in children with autism have investigated the impact of treatment with methylcobalamin (B1676134) and folinic acid on glutathione (B108866) redox status, highlighting the interconnectedness of these metabolic pathways. nih.gov
Cross-Talk with Lipid Metabolism Pathways
Emerging research indicates a significant cross-talk between folate metabolism and lipid metabolism. acs.orgnih.gov Folate deficiency has been shown to influence the expression of genes involved in hepatic lipid synthesis and may contribute to the development of non-alcoholic fatty liver disease (NAFLD). karger.comd-nb.info
One of the key mechanisms linking folate and lipid metabolism involves the synthesis of phosphatidylcholine (PC), a major component of cell membranes and very-low-density lipoproteins (VLDL), which are responsible for exporting triglycerides from the liver. The phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway, which is one of the two main pathways for PC synthesis, requires S-adenosylmethionine (SAM) as a methyl donor. nih.gov Since folate is essential for SAM production, folate deficiency can impair PC synthesis, leading to reduced VLDL secretion and the accumulation of triglycerides in the liver. nih.gov
Studies in animal models have shown that folate deficiency can increase the expression of genes involved in lipid biosynthesis. nih.govfrontiersin.org For instance, microarray analysis of folate-deficient mice revealed increased expression of genes such as acetyl CoA synthetase long-chain family member 1 and diacylglycerol O-acyltransferase 2. nih.gov
Conversely, folic acid has been shown to reduce triglyceride deposition in primary chicken hepatocytes by suppressing de novo fatty acid synthesis and promoting triglyceride hydrolysis and exportation. acs.org This effect was found to be mediated through the PI3K/AKT/SREBP pathway. acs.org
The relationship between folate status and lipid metabolism is complex and can be influenced by other factors. For example, some studies suggest that while folate deficiency may increase lipid synthesis, it might also enhance fatty acid oxidation. nih.gov Furthermore, the impact of folate on lipid metabolism may be particularly relevant during development, with some evidence suggesting that maternal folate status can influence the body fat composition of the offspring. nih.gov
Role in Cellular Redox Homeostasis
Folinic acid plays a multifaceted role in maintaining cellular redox homeostasis, primarily through its influence on homocysteine metabolism and the synthesis of glutathione (GSH). mdpi.comnih.gov GSH is a major intracellular antioxidant that protects cells from damage caused by reactive oxygen species (ROS). nih.gov
The connection between folate and redox balance is partly mediated by the remethylation of homocysteine. Elevated homocysteine levels, which can result from folate deficiency, are associated with increased oxidative stress. nih.gov By facilitating the conversion of homocysteine to methionine, folate helps to mitigate this pro-oxidant state. nih.gov
Furthermore, folate metabolism is linked to the synthesis of GSH through the transsulfuration pathway. mdpi.com When methionine is in excess, homocysteine can be directed towards the synthesis of cysteine, which is a rate-limiting precursor for GSH synthesis. mdpi.com Folate also supports GSH synthesis by upregulating the enzyme γ-glutamylcysteine synthetase. mdpi.com
Studies have shown that folic acid supplementation can improve markers of the antioxidant defense system. A meta-analysis of randomized controlled trials found that folic acid supplementation significantly increased serum concentrations of GSH and total antioxidant capacity, while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov In experimental models, folinic acid has demonstrated antioxidant effects, preventing lipid peroxidation. nih.gov
Folate also contributes to mitochondrial redox homeostasis. nih.govfrontiersin.org It is involved in providing the NADPH necessary for regenerating oxidized glutathione (GSSG) back to its reduced form (GSH) via mitochondrial glutathione reductase. mdpi.com Folate deficiency can lead to the depletion of the mitochondrial GSH pool, increasing cellular vulnerability to oxidative stress. nih.gov
Investigations into Neurogenesis and Gliogenesis Signaling Pathways
Folinic acid is recognized for its crucial role in neural development, including the processes of neurogenesis (the formation of new neurons) and gliogenesis (the formation of glial cells). nih.govmdpi.com Research has increasingly focused on the signaling pathways through which folate exerts these effects.
One of the key pathways implicated is the Notch signaling pathway. nih.govnews-medical.netmdpi.com The Notch pathway is vital for the proliferation and differentiation of neural stem cells (NSCs). nih.govmdpi.com Studies have shown that folic acid can stimulate the Notch1 signaling pathway in embryonic NSCs. nih.govnews-medical.net This stimulation is associated with increased expression of Notch1 and its downstream target, Hes5 (hairy and enhancer of split 5), which are important for maintaining NSCs in a proliferative state. nih.govnews-medical.net
In a rat model of cerebral ischemia, folic acid supplementation was found to enhance the ischemia-stimulated activation of Notch signaling and hippocampal neurogenesis, leading to improved cognitive function. researchgate.netnih.gov The increased expression of Notch1, Hes1, and Hes5 was observed in conjunction with a greater number of newborn hippocampal neurons. nih.gov
Beyond the Notch pathway, the influence of folic acid on neurogenesis and gliogenesis is also linked to its role in epigenetic regulation. mdpi.comresearchgate.net As a key methyl donor, folate can influence the methylation of genes that are critical for neuronal differentiation and synaptic connectivity. mdpi.com
Folic acid has also been shown to attenuate the activation of glial cells, such as microglia and astrocytes, which are involved in inflammatory responses in the central nervous system. frontiersin.org In a neonatal mouse model, folic acid treatment reduced the number of activated astrocytes and microglia, suggesting an anti-inflammatory effect that could be beneficial for neurodevelopment. frontiersin.org
Cellular Responses to Folate Metabolic Alterations
Folinic acid, a metabolically active form of folate, plays a crucial role in one-carbon metabolism, a network of biochemical reactions essential for the synthesis of nucleotides and for methylation reactions. Cellular responses to fluctuations in folate availability are complex and involve adaptive mechanisms to maintain cellular integrity and function.
Mechanisms of Cellular Adaptation to Folate Availability
Cells have developed intricate mechanisms to adapt to varying levels of folate. When faced with folate deficiency, cells can upregulate the expression of folate transporters to increase uptake from the extracellular environment. nih.govnih.gov Key transporters involved in this process include the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs). nih.govnih.gov For instance, studies in mice on a low-folate diet have shown an increase in RFC mRNA and protein expression in the small intestine. nih.gov
Conversely, cells can also modulate the expression of enzymes involved in folate metabolism. Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are two such enzymes whose expression can be altered in response to folate levels. nih.gov Furthermore, to retain intracellular folates, cells can increase their polyglutamylation by the enzyme folylpoly-gamma-glutamate synthetase (FPGS). nih.gov Polyglutamylation traps folates within the cell, enhancing their cofactor activity.
Another adaptive strategy involves the regulation of folate efflux. Cells can downregulate ATP-driven efflux transporters like those from the multidrug resistance protein (MRP) family and the breast cancer resistance protein (BCRP), thereby conserving intracellular folate pools. nih.govmdpi.com In breast cancer cells, for example, downregulation of BCRP is a key component of cellular adaptation to folate deficiency. mdpi.com
Recent research also points to the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway as a sensor for folate availability. researchgate.net Folate deficiency can inhibit mTOR signaling, which in turn affects various cellular functions, including nutrient transport and protein synthesis. researchgate.net This provides a direct link between folate levels and the regulation of cell growth and proliferation. researchgate.net
Table 1: Key Cellular Mechanisms for Adaptation to Folate Availability
| Mechanism | Key Proteins/Factors Involved | Cellular Outcome |
| Increased Folate Uptake | Reduced Folate Carrier (RFC), Proton-Coupled Folate Transporter (PCFT), Folate Receptors (FRs) | Enhanced transport of folates into the cell. nih.govnih.gov |
| Altered Enzyme Expression | Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS) | Modulation of folate-dependent metabolic pathways. nih.gov |
| Intracellular Folate Retention | Folylpoly-gamma-glutamate Synthetase (FPGS) | Increased polyglutamylation, trapping folates inside the cell. nih.gov |
| Decreased Folate Efflux | Multidrug Resistance Protein (MRP) family, Breast Cancer Resistance Protein (BCRP) | Reduced export of folates from the cell. nih.govmdpi.com |
| mTOR Pathway Signaling | Mechanistic Target of Rapamycin (mTOR) | Regulation of cell growth and proliferation in response to folate levels. researchgate.net |
Impact on DNA Integrity and Stability
Folate is fundamental for maintaining the integrity and stability of DNA. oup.com Its role in one-carbon metabolism is directly linked to the de novo synthesis of purines and thymidylate, which are the building blocks of DNA. oup.comnih.gov Folate deficiency can disrupt this synthesis, leading to an imbalance in the DNA precursor pool. researchgate.net
Furthermore, folate deficiency can impair DNA repair mechanisms, exacerbating the damage caused by uracil misincorporation and other DNA lesions. oup.commdpi.com This compromised repair capacity contributes to an increased mutation rate. oup.com
Beyond its role in nucleotide synthesis, folate is also a critical methyl donor for DNA methylation, an epigenetic modification that regulates gene expression. researchgate.netnih.gov Folate deficiency can lead to a depletion of S-adenosylmethionine (SAM), the universal methyl donor, resulting in global DNA hypomethylation. researchgate.net This can lead to the inappropriate activation of proto-oncogenes and contribute to malignant transformation. researchgate.netcambridge.org
Table 2: Effects of Folate Deficiency on DNA Integrity
| Impact Area | Molecular Consequence | Reference |
| Nucleotide Synthesis | Imbalance in DNA precursor pool, leading to uracil misincorporation. | researchgate.netcambridge.org |
| DNA Structure | Increased DNA strand breaks (single and double), chromosomal gaps and breakage. | oup.comresearchgate.netmdpi.com |
| DNA Repair | Impaired DNA repair mechanisms. | oup.commdpi.com |
| Epigenetics | Global DNA hypomethylation due to reduced S-adenosylmethionine (SAM) levels. | researchgate.net |
Research into Modulations of One-Carbon Flux
The flow of one-carbon units through the folate-mediated metabolic network, known as one-carbon flux, is tightly regulated and crucial for cellular homeostasis. Research has shown that both insufficient and excessive levels of folate can perturb this flux, leading to adverse cellular consequences. haematologica.org
Studies using in vitro models have demonstrated that different forms of folate can have distinct effects on cellular metabolism. For example, in human colorectal cancer cells, high concentrations of folic acid were found to increase energy metabolism. wur.nl In contrast, supplemental concentrations of 5-methyltetrahydrofolate (MTHF), the primary circulating form of folate, affected protein synthesis and processes related to cell differentiation and adhesion. wur.nl
The compartmentalization of one-carbon metabolism between the cytoplasm and mitochondria is another area of active research. The cell can modulate the flux through these compartments depending on the availability of folate and the metabolic needs of the cell. nih.gov For instance, cancer cells may exhibit an increased reliance on specific pathways of one-carbon metabolism to sustain their rapid proliferation. nih.gov
The regulation of one-carbon flux is also intricately linked to the cellular redox state. creative-proteomics.com The folate cycle produces NADPH, which is essential for maintaining the reduced state of glutathione, a major cellular antioxidant. creative-proteomics.com This highlights the interconnectedness of one-carbon metabolism with other critical cellular processes.
Furthermore, the expression of genes encoding key enzymes in one-carbon metabolism, such as serine hydroxymethyltransferase (SHMT) and methylenetetrahydrofolate reductase (MTHFR), is subject to transcriptional regulation in response to nutrient status and cellular stress. creative-proteomics.com This allows the cell to dynamically adjust the one-carbon flux to meet changing demands.
Table 3: Factors Modulating One-Carbon Flux
| Modulating Factor | Effect on One-Carbon Metabolism | Reference |
| Folate Form and Concentration | Different folate forms (e.g., folic acid vs. MTHF) can have distinct effects on metabolic pathways. Both deficiency and excess can impair flux. | haematologica.orgwur.nl |
| Cellular Compartmentalization | Differential regulation of cytosolic and mitochondrial one-carbon pathways. | nih.gov |
| Redox State | Interplay with NADPH production and antioxidant defense through glutathione. | creative-proteomics.com |
| Transcriptional Regulation | Changes in the expression of key metabolic enzymes like SHMT and MTHFR. | creative-proteomics.com |
Advanced Research Methodologies and Techniques for Folinic Acid Studies
Bioanalytical Approaches for Folate Quantification
The accurate quantification of folinic acid and other folates in various matrices is crucial for understanding their physiological roles and for clinical and nutritional monitoring. A range of bioanalytical techniques have been developed and refined to achieve the necessary sensitivity and specificity for these analyses.
Chromatographic Techniques (e.g., HPLC, LC-MS/MS)
High-Performance Liquid Chromatography (HPLC) and its combination with tandem mass spectrometry (LC-MS/MS) are powerful and widely used methods for the determination of folinic acid. ijpsi.orgarcjournals.org These techniques offer high selectivity, accuracy, and the ability to separate and quantify different forms of folates. dergipark.org.tr
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common approach for folinic acid analysis. arcjournals.org In this method, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. arcjournals.org The separation is based on the differential partitioning of the analytes between the two phases. Isocratic elution, where the mobile phase composition remains constant, is often employed. tandfonline.commfd.org.mk For instance, a mobile phase consisting of methanol (B129727) and a phosphate (B84403) buffer at a specific pH can be used to separate folinic acid from other related substances. mfd.org.mk UV detection is frequently used, with the wavelength set at around 280 nm or 284 nm for optimal absorbance of folinic acid. arcjournals.orgdergipark.org.tr
Several studies have detailed specific HPLC methods for folinic acid quantification. For example, one method utilized a C18 column with a mobile phase of 0.1% v/v trifluoroacetic acid and acetonitrile (B52724) (80:20 ratio) at a flow rate of 1.5 ml/min, achieving a retention time for folic acid of approximately 2.0 minutes. ijpsi.org Another study reported a method using a C18 column with a mobile phase of methanol and acetate (B1210297) buffer (pH 5.2) in a 50:50 v/v ratio, resulting in a retention time of about 1.8 minutes. chemrj.org The choice of column, mobile phase composition, and pH are critical parameters that are optimized to achieve good separation and peak resolution. arcjournals.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For enhanced sensitivity and specificity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). mdpi.comscielo.br This technique is particularly valuable for analyzing complex biological samples like human plasma. mdpi.comacs.org LC-MS/MS combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, allowing for the precise identification and quantification of analytes based on their mass-to-charge ratio (m/z). scielo.br
In a typical LC-MS/MS workflow for folinic acid, the sample is first subjected to a sample preparation step, such as protein precipitation, to remove interfering substances. mdpi.com The extracted analyte is then injected into the LC system for separation. Following elution from the column, the analyte enters the mass spectrometer, where it is ionized (e.g., by electrospray ionization - ESI) and fragmented. mdpi.comscielo.br The instrument is set to monitor specific precursor-to-product ion transitions in a process called Multiple Reaction Monitoring (MRM), which provides a high degree of selectivity. scielo.brnih.gov The use of a stable isotope-labeled internal standard, such as ¹³C₅-folic acid, is a common practice to ensure accurate quantification by correcting for any variations during sample preparation and analysis. acs.org
LC-MS/MS methods have been developed for the simultaneous quantification of folic acid and its active metabolite, 5-methyltetrahydrofolate, in human plasma. nih.gov These methods can achieve very low limits of detection, making them suitable for pharmacokinetic studies. acs.orgnih.gov For instance, a rapid LC-MS/MS method with a total run time of 3.5 minutes has been reported for quantifying folic acid in plasma. mdpi.com
Interactive Data Table: Comparison of Chromatographic Techniques for Folinic Acid Analysis
| Technique | Stationary Phase | Mobile Phase Example | Detection Method | Key Advantages |
| HPLC | C18 | Methanol and Acetate Buffer (pH 5.2) chemrj.org | UV Absorbance (e.g., 280 nm) arcjournals.org | Robust, accurate, widely available. dergipark.org.tr |
| UHPLC | C18 | Acetonitrile and 0.1% Formic Acid in Water dergipark.org.tr | UV Absorbance (e.g., 284 nm) dergipark.org.tr | Faster analysis, improved resolution. dergipark.org.tr |
| LC-MS/MS | C18 | Acetonitrile and Ammonium Acetate Buffer with Formic Acid nih.gov | Tandem Mass Spectrometry (MRM) nih.gov | High sensitivity and specificity. mdpi.comscielo.br |
Spectroscopic Methods (e.g., Derivative Spectrophotometry, FTIR, NMR)
Spectroscopic techniques provide alternative and complementary approaches for the analysis of folinic acid, offering insights into its structure and quantification in various samples.
Derivative Spectrophotometry: Derivative spectrophotometry is a technique that enhances the resolution of overlapping spectral bands and eliminates background interference from matrix components. scielo.br For the determination of folic acid, zero-order and first-order derivative spectrophotometric methods have been developed. scielo.br These methods are noted for their simplicity and selectivity. scielo.br By measuring the derivative of the absorbance spectrum at a specific wavelength, it is possible to quantify folic acid even in the presence of other compounds that absorb at similar wavelengths. rsc.org For instance, a first-derivative spectrophotometric method using the absorbance at 377.2 nm has been successfully applied to quantify folic acid in dissolution tests, overcoming the pH effect on the UV spectra. rsc.org The linearity of these methods is typically excellent, with high correlation coefficients. scielo.br
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule and for studying intermolecular interactions. The FTIR spectrum of folic acid exhibits characteristic absorption peaks corresponding to its various structural components. rsc.org For example, peaks around 1694 cm⁻¹ are attributed to the C=O group of the pterin (B48896) structure, while peaks at approximately 1635 cm⁻¹ and 1597 cm⁻¹ correspond to the -C=N stretching and the bending of the -CONH₂ group, respectively. mdpi.com The stretching of the -C=C bonds in the phenyl and pterin rings is observed around 1477 cm⁻¹. mdpi.com FTIR has been used to confirm the successful conjugation of folic acid to nanoparticles by observing the characteristic peaks of folic acid in the spectrum of the conjugate. rsc.org It has also been employed to analyze biological samples, such as saliva and serum, to detect differences related to folic acid deficiency. amazonaws.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure and dynamics of folinic acid in solution. Both ¹H and ¹³C NMR have been used to study folic acid and its interactions with other molecules, such as metal ions. mdpi.comresearchgate.net The ¹H NMR spectrum of folic acid shows distinct signals for the aromatic protons of the pteridine (B1203161) and p-aminobenzoic acid moieties, as well as the aliphatic protons of the glutamic acid residue. mdpi.com The chemical shifts of these protons can be influenced by factors such as pH and concentration. mdpi.com NMR studies have been instrumental in elucidating the self-association of folate molecules in aqueous solution and have provided insights into how folinic acid binds to enzymes. nih.gov For instance, studies have shown that at concentrations below 10 mM, folates like folic acid, dihydrofolic acid, and tetrahydrofolic acid exist in a monomer-dimer equilibrium. nih.gov Solid-state NMR has also been used to provide an atomic-level description of folic acid, determining the chemical shift anisotropy and spin-lattice relaxation times for different carbon nuclei in the molecule. rsc.org
Interactive Data Table: Spectroscopic Methods for Folinic Acid Analysis
| Method | Principle | Application Example | Key Findings |
| Derivative Spectrophotometry | Measures the derivative of the absorbance spectrum. scielo.br | Quantification of folic acid in pharmaceutical formulations. scielo.br | Simple, selective, and robust method with good linearity. scielo.br |
| FTIR Spectroscopy | Identifies functional groups based on infrared absorption. rsc.org | Confirmation of folic acid conjugation to nanoparticles. rsc.org | Characteristic peaks of folic acid confirm its presence. rsc.orgrsc.org |
| NMR Spectroscopy | Analyzes the magnetic properties of atomic nuclei. mdpi.com | Studying the interaction of folic acid with copper(II) ions. mdpi.com | Provides detailed structural information and insights into molecular interactions. mdpi.comnih.gov |
Electrochemical and Amperometric Detection Methods
Electrochemical methods offer a sensitive and often cost-effective alternative for the quantification of folinic acid. These techniques are based on the measurement of the electrical response (current or potential) resulting from the oxidation or reduction of folinic acid at an electrode surface.
Electrochemical Sensing: Various modified electrodes have been developed to enhance the electrochemical detection of folinic acid. These modifications aim to improve the sensitivity, selectivity, and stability of the sensor. For example, a glassy carbon electrode modified with α-Fe₂O₃ nanofibers has been shown to effectively separate the voltammetric signals of ascorbic acid and folic acid, allowing for the selective determination of folic acid. rsc.org This modified electrode exhibited a linear response to folic acid in the nanomolar range. rsc.org Similarly, an electrochemical sensor based on a screen-printed carbon electrode modified with a ZIF-67/AgNWs nanocomposite has been developed for the highly sensitive and stable determination of folic acid. mdpi.comresearchgate.net This sensor demonstrated a linear relationship between the redox peak current and folic acid concentration over a micromolar range, with a detection limit in the nanomolar range. mdpi.com Other modifications, such as using a paste electrode modified with CuO-CNTs and an ionic liquid, have also been reported to improve the electro-oxidation signal of folic acid. chemmethod.com
Amperometric Detection: Amperometry is a specific type of electrochemical detection where the current is measured at a constant applied potential. This technique is well-suited for flow injection analysis and can provide rapid and precise quantification. An amperometric method for folic acid has been developed using a multi-walled carbon nanotube-polyvinyl sulfonic acid composite film modified glassy carbon electrode. electrochemsci.org This method is based on the electrochemical reduction of folic acid and has demonstrated a wide linear range and good sensitivity. electrochemsci.orgresearchgate.net The amperometric response time for this system was reported to be as short as 5 seconds. electrochemsci.org Another approach involves the use of a supramolecular nickel(II) porphyrin complex as a redox mediator for the electrocatalytic oxidation of folic acid, which has been successfully applied for the rapid quantification of folic acid in pharmaceutical products using batch injection analysis. researchgate.net
Interactive Data Table: Electrochemical and Amperometric Methods for Folinic Acid Detection
| Method | Electrode Modification | Linear Range | Limit of Detection |
| Electrochemical Sensing | α-Fe₂O₃ nanofibers on glassy carbon electrode rsc.org | 60–60,000 nM rsc.org | 60 nM rsc.org |
| Electrochemical Sensing | ZIF-67/AgNWs on screen-printed carbon electrode mdpi.com | 0.1–10 µM mdpi.com | 30 nM mdpi.com |
| Electrochemical Sensing | Ni-BTC MOF on screen-printed electrode iapchem.org | 0.08–635.0 µM iapchem.org | 0.03 µM iapchem.org |
| Amperometric Detection | MWCNT-Polyvinyl Sulfonic Acid on glassy carbon electrode electrochemsci.org | 5.3 x 10⁻⁵ M to 1.7 x 10⁻³ M electrochemsci.org | Not specified |
Microbiological Assays in Folate Research
Microbiological assays are the traditional and often standard methods for determining total folate content in various samples, including food and biological fluids. dergipark.org.trcambridge.org These assays are based on the principle that certain microorganisms require folate for growth, and the extent of their growth is proportional to the amount of folate present in the sample.
The most commonly used microorganism for folate analysis is Lactobacillus rhamnosus (formerly known as Lactobacillus casei). cambridge.orgoup.comr-biopharm.com This bacterium has an absolute requirement for folate for its growth. r-biopharm.com The assay involves extracting folates from the sample, often with an enzymatic treatment to release bound forms and deconjugate polyglutamates to the monoglutamate form that the bacteria can utilize. oup.com The sample extract is then added to a culture medium that contains all the necessary nutrients for the growth of L. rhamnosus except for folate. himedialabs.comcdc.gov The growth of the bacteria is then measured, typically by turbidity, after a specific incubation period. cambridge.orgoup.com By comparing the growth in the sample to the growth in a series of standards with known folic acid concentrations, the folate content of the sample can be quantified. himedialabs.com
While microbiological assays are sensitive and can measure the total biologically active folates, a limitation is their inability to distinguish between the different forms of folate. dergipark.org.tr However, they remain a valuable and widely used tool in folate research and for the analysis of fortified foods. oup.comresearchgate.net
Interactive Data Table: Microbiological Assay for Folate Quantification
| Microorganism | Principle | Measurement | Key Advantage |
| Lactobacillus rhamnosus oup.comr-biopharm.com | Folate-dependent growth. r-biopharm.com | Turbidity cambridge.orgoup.com | Measures total biologically active folates. cambridge.org |
Molecular and Cellular Characterization Techniques
Understanding the cellular and molecular mechanisms involving folinic acid requires specialized techniques that can probe enzyme activities and cellular responses.
Enzyme Activity Assays (e.g., ELISA)
Enzyme-linked immunosorbent assays (ELISAs) are a type of immunoassay used to detect and quantify substances such as peptides, proteins, antibodies, and hormones. In the context of folinic acid, competitive ELISA kits are available for its quantitative measurement in biological fluids like serum and plasma. abbexa.com
The principle of a competitive ELISA for folinic acid involves a pre-coated plate with an antibody specific to folinic acid. abbexa.com When the sample and a biotin-labeled folinic acid are added to the wells, they compete for binding to the antibody. abbexa.com The amount of biotin-labeled folinic acid that binds is inversely proportional to the amount of folinic acid in the sample. A horseradish peroxidase (HRP)-conjugated reagent is then added, which binds to the biotin. Finally, a substrate is added that produces a colored product when acted upon by HRP. The intensity of the color is measured spectrophotometrically and is inversely proportional to the concentration of folinic acid in the sample. abbexa.com
Enzyme protein binding assays (EPBA) are another type of assay used for folic acid analysis, particularly in fortified foods. researchgate.net This assay utilizes the interaction between an immobilized folic acid and the folate in the sample for binding to enzyme-labeled folate receptors. researchgate.net The amount of bound enzyme conjugate is inversely related to the folate concentration in the sample and is detected by a colorimetric reaction. researchgate.net
Furthermore, enzyme activity assays are crucial for studying the function of enzymes involved in folate metabolism, such as methylenetetrahydrofolate reductase (MTHFR). Assays have been developed to measure the activity of MTHFR, which can be influenced by genetic variants and folate levels. pnas.org These assays often measure the conversion of a radiolabeled substrate and can be used to assess the functional impact of different MTHFR alleles. pnas.org
Interactive Data Table: Enzyme-Based Assays for Folinic Acid and Related Enzymes
| Assay Type | Principle | Application | Measurement |
| Competitive ELISA | Competitive binding between labeled and unlabeled folinic acid for an antibody. abbexa.com | Quantification of folinic acid in serum and plasma. abbexa.com | Colorimetric (inversely proportional to concentration). abbexa.com |
| Enzyme Protein Binding Assay (EPBA) | Competition for binding to enzyme-labeled folate receptors. researchgate.net | Analysis of folic acid in fortified foods. researchgate.net | Colorimetric (inversely proportional to concentration). researchgate.net |
| MTHFR Activity Assay | Measures the enzymatic conversion of a substrate. pnas.org | Assessing the functional impact of MTHFR variants. pnas.org | Often uses radiolabeled substrates. pnas.org |
Metabolomic Profiling (e.g., Untargeted Metabolomics)
Untargeted metabolomics has emerged as a powerful tool for investigating the broad effects of folinic acid on cellular metabolism. This approach allows for the simultaneous measurement of a wide array of small molecules, providing a comprehensive snapshot of the metabolic state of a biological system. Studies utilizing untargeted metabolomics have revealed that dietary supplementation with folic acid, the synthetic precursor to folinic acid, can significantly alter the metabolism of multiple other vitamins. frontiersin.org For instance, in mice, different levels of folic acid supplementation were shown to affect the tissue concentrations of vitamins A, B1, B2, and B6 in a manner that was dependent on both sex and genotype. frontiersin.org These findings highlight the intricate and interconnected nature of vitamin metabolism and demonstrate that altering the levels of one vitamin can have far-reaching consequences.
In the context of disease, untargeted metabolomics has been employed to study conditions associated with altered folate metabolism, such as nonalcoholic fatty liver disease (NAFLD). In a rat model of NAFLD induced by high-temperature-processed feed, untargeted metabolomics revealed decreased levels of both folinic acid and 5,10-methylenetetrahydrofolate, suggesting that disordered folic acid metabolism may contribute to the development of this condition. wjgnet.com Furthermore, untargeted metabolomics of serum from individuals with hyperhomocysteinemia, a condition often linked to folate deficiency, has identified alterations in lipid metabolism pathways. nih.gov
Metabolomic profiling has also shed light on the complex interactions between different microorganisms. In a co-culture study of the endophytic fungus Cophinforma mamane and the yeast Candida albicans, the production of folinic acid by C. albicans was inhibited in the presence of C. mamane, demonstrating the antifungal mechanism of the latter. inia.gob.pe This highlights the utility of metabolomics in understanding microbial ecology and identifying potential antimicrobial strategies.
Table 1: Selected Research Findings from Untargeted Metabolomics Studies of Folinic Acid
| Study Focus | Model System | Key Findings Related to Folinic Acid | Reference(s) |
| Dietary Folic Acid Effects | Mice (wild-type and CerS6 knockout) | Dietary folic acid supplementation significantly alters the metabolism of other vitamins, with effects dependent on sex and genotype. frontiersin.org | frontiersin.org |
| Nonalcoholic Fatty Liver Disease | Sprague-Dawley rats | Decreased levels of folinic acid and 5,10-methylene-THF were observed in rats with liver damage, suggesting a role for disordered folate metabolism in NAFLD. wjgnet.com | wjgnet.com |
| Hyperhomocysteinemia | Human serum | Alterations in lipid metabolism pathways were identified in individuals with hyperhomocysteinemia. nih.gov | nih.gov |
| Microbial Interactions | Cophinforma mamane and Candida albicans co-culture | C. mamane inhibits the production of folinic acid by C. albicans, demonstrating an antifungal mechanism. inia.gob.pe | inia.gob.pe |
Live Cell Imaging and Flow Cytometry for Cellular Dynamics
Live-cell imaging and flow cytometry are invaluable techniques for studying the dynamic cellular processes involving folinic acid. These methods allow researchers to visualize and quantify the uptake, localization, and functional consequences of folinic acid and its derivatives in real-time within living cells.
Folic acid-functionalized fluorescent probes have been developed to specifically target and image cancer cells that overexpress folate receptors. For example, water-soluble copper nanoclusters (CuNCs) modified with folic acid have been used to differentiate between cancer cells with high folate receptor expression (HeLa cells) and those with low expression (A549 cells). nih.gov Live cell imaging demonstrated significantly brighter fluorescence in HeLa cells, which was diminished by the introduction of free folic acid, confirming the receptor-mediated uptake of the nanoprobes. nih.gov Similarly, a dual-emissive nanoprobe has been designed for "double-check" luminescence imaging of cancer cells, utilizing the specific binding between folic acid and folate receptors. uq.edu.au Another approach involves perylenemonoimide (PMI) dye-doped polymer nanoparticles functionalized with folic acid, which emit in the near-infrared (NIR) spectrum, allowing for the imaging of folate receptor expression in live cells. researchgate.net
The development of fluorescent sensors for folic acid itself has also advanced the field. A sensor based on crown ether-bridged bis-tetraphenylethylene has shown promise for detecting folic acid in living cells, indicating its potential for practical applications in bioimaging. rsc.org Beyond simply detecting its presence, live-cell imaging can also be used to study the impact of folate pathway components on the photostability of fluorescent proteins like GFP. It has been shown that removing vitamins, including folic acid, from the imaging medium can enhance the photostability of GFP. plos.org
Flow cytometry can be used in conjunction with these fluorescent probes to quantify the percentage of cells that have taken up the labeled folinic acid or its analogs, providing a high-throughput method to assess folate receptor activity across a cell population.
Isotope Tracing for Metabolic Flux Analysis
Isotope tracing is a powerful technique used to map the flow of atoms through metabolic pathways, providing quantitative insights into the rates of these pathways, a field known as metabolic flux analysis (MFA). By supplying cells with substrates labeled with stable isotopes (e.g., ¹³C or ²H), researchers can track the incorporation of these isotopes into downstream metabolites, including folinic acid and its derivatives.
This methodology has been crucial in elucidating the complexities of one-carbon metabolism, which is intrinsically linked to folate. creative-proteomics.com For example, by using labeled glucose and serine, researchers can trace the carbon flow into the folate cycle and assess the rates of reactions involved in nucleotide synthesis and amino acid metabolism. creative-proteomics.comnih.gov Transient metabolic flux analysis (tMFA) is a specific application that uses isotope tracing and metabolomics data to quantify metabolic fluxes even when the system is not at a steady state. nih.gov This has been applied to study folate metabolism in breast cancer cells and their response to antifolates like methotrexate. nih.gov
Quantitative flux analysis using isotope tracers has revealed previously underappreciated roles of folate metabolism. For instance, it was discovered that serine-driven one-carbon metabolism is a significant source of NADPH, the cell's primary reductant. nih.gov This occurs through the oxidation of methylenetetrahydrofolate to 10-formyl-tetrahydrofolate. nih.gov
The synthesis of stable isotope-labeled versions of folinic acid and other folate vitamers, such as deuterated ([²H₄]) folinic acid, is essential for these studies. medchemexpress.commedchemexpress.comacs.orgacs.org These labeled compounds serve as internal standards in stable isotope dilution assays, allowing for accurate quantification of different folate forms in biological samples. acs.orgacs.org
Table 2: Applications of Isotope Tracing in Folinic Acid Research
| Application | Isotope Used | Key Insights | Reference(s) |
| One-Carbon Metabolic Flux Analysis | ¹³C | Tracing carbon flow from substrates like glucose and serine through the folate cycle to quantify reaction rates. creative-proteomics.comnih.gov | creative-proteomics.comnih.gov |
| NADPH Production | Deuterium | Demonstrated that folate metabolism is a major contributor to cellular NADPH production. nih.gov | nih.gov |
| Quantification of Folate Vitamers | ²H, ¹³C | Synthesized labeled folinic acid and other vitamers to serve as internal standards for accurate measurement in biological samples. medchemexpress.commedchemexpress.comacs.orgacs.org | medchemexpress.commedchemexpress.comacs.orgacs.org |
Synthetic Biology and Metabolic Engineering Applications
Synthetic biology and metabolic engineering offer powerful approaches to manipulate and optimize the production of folates, including folinic acid, in various organisms. These strategies involve the rational design and modification of metabolic pathways to enhance the synthesis of desired compounds.
Microbial Production of Folates and Derivatives
Microorganisms such as bacteria and yeast are attractive platforms for the biotechnological production of folates due to their genetic tractability and rapid growth. d-nb.infomdpi.com Metabolic engineering efforts have focused on increasing the production of folates by overexpressing key enzymes in the folate biosynthesis pathway and by redirecting metabolic flux away from competing pathways. d-nb.inforesearchgate.netnih.gov
For example, in the bacterium Lactococcus lactis, the overexpression of the folKE gene, which encodes two enzymes in the folate pathway, resulted in a nearly 10-fold increase in extracellular folate production. nih.gov In the fungus Ashbya gossypii, a combination of strategies, including the overexpression of folate biosynthesis genes and the downregulation of competing pathways for riboflavin (B1680620) and adenine (B156593) synthesis, led to a 146-fold increase in total folate production. d-nb.inforesearchgate.net Similar strategies have been applied to Escherichia coli and Bacillus subtilis. researchgate.netacs.orgfoodandnutritionjournal.org In E. coli, deleting the gene for pyruvate (B1213749) kinase was predicted by computer-aided metabolic flux analysis to increase folic acid production. researchgate.net Co-culturing different microbial strains, such as Spirulina and Bacillus subtilis, has also been shown to synergistically enhance folate production. foodandnutritionjournal.org
While much of the research has focused on folic acid, the principles of metabolic engineering can be applied to enhance the production of specific derivatives like folinic acid. This can be achieved by manipulating the expression of enzymes that convert folic acid to its various bioactive forms. Some bacteria, like Streptococcus faecalis and Lactobacillus casei, have been shown to produce folinic acid when supplied with folic acid. google.com
Table 3: Examples of Microbial Engineering for Folate Production
| Organism | Engineering Strategy | Fold Increase in Folate Production | Reference(s) |
| Lactococcus lactis | Overexpression of folKE gene | ~10-fold (extracellular) | nih.gov |
| Ashbya gossypii | Overexpression of FOL genes, downregulation of competing pathways | 146-fold (total) | d-nb.inforesearchgate.net |
| Lactobacillus plantarum | Co-evolution with Saccharomyces cerevisiae | 3-fold | embopress.org |
| Bacillus subtilis & Spirulina | Co-culture | Synergistic enhancement | foodandnutritionjournal.org |
Construction of Biosensors for Metabolic Pathway Regulation
The development of biosensors for folic acid and its intermediates is crucial for monitoring and regulating engineered metabolic pathways in real-time. These biosensors can provide a rapid and specific signal corresponding to the concentration of the target molecule, allowing for dynamic control of gene expression to optimize production.
Electrochemical biosensors have been developed for the detection of folic acid, often utilizing materials like reduced graphene oxide modified with folic acid to detect folate receptors. csic.esnih.gov While primarily designed for diagnostic purposes, the principles can be adapted for monitoring microbial production. Optical biosensors, including those based on fluorescence, have also been created. rsc.orgmdpi.comresearchgate.net For example, fluorescent proteins or small molecule dyes can be engineered to change their output in the presence of folic acid, providing a visual readout of its concentration.
These biosensors can be integrated into synthetic gene circuits to create feedback control systems. When the concentration of folinic acid or a precursor reaches a certain level, the biosensor can trigger the up- or downregulation of key enzymes in the pathway to maintain optimal production and prevent the accumulation of toxic intermediates. While the development of biosensors specifically for intracellular monitoring of folinic acid production in engineered microbes is still an emerging area, the existing technologies for folic acid detection provide a strong foundation. mdpi.comresearchgate.netresearchgate.net
Adaptive Evolution Studies for Enhanced Folate Synthesis
Adaptive laboratory evolution (ALE) is a powerful method for improving desired traits in microorganisms without the need for detailed genetic knowledge. This process involves subjecting a microbial population to a specific selective pressure over many generations, allowing natural selection to favor mutants with enhanced capabilities.
ALE has been successfully applied to increase the production of folates. embopress.org In one study, a co-culture of wild-type Lactobacillus plantarum and an engineered strain of Saccharomyces cerevisiae that required folate for growth (auxotroph) were grown together. embopress.org This mutualistic relationship created a selective pressure for the bacteria to secrete more folate to support the growth of the yeast, and consequently, the entire community. After adaptive evolution, bacterial isolates were obtained that produced, on average, three times more folate than the original strain. embopress.org
Genomic and metabolomic analyses of the evolved strains revealed changes in the regulation of vitamin biosynthesis and the supply of precursor molecules. embopress.org This approach demonstrates how evolutionary principles can be harnessed to engineer microbial strains with improved production of valuable compounds like folinic acid. Furthermore, comparative genomics studies have identified enzymes within the folate pathway, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TYMS), that appear to co-evolve as an adaptive unit, suggesting that targeting these pairs in engineering efforts could be particularly effective. nih.gov The relationship between folate metabolism and environmental factors like UV radiation has also been explored from an evolutionary perspective, providing insights into the natural selection of folate-related genes. xiahepublishing.comewadirect.commdpi.com
In Vitro and Ex Vivo Model Systems
Advanced research on folinic acid relies heavily on sophisticated in vitro and ex vivo models that allow for the detailed investigation of its biochemical and cellular functions. These systems, ranging from established mammalian cell lines to complex three-dimensional (3D) organoids, are indispensable for elucidating the mechanisms of action, metabolic pathways, and therapeutic potential of folinic acid.
Utilization of Mammalian Cell Lines for Mechanistic Studies
Mammalian cell lines are a cornerstone of biomedical research, providing reproducible and scalable systems to study the cellular and molecular mechanisms of folinic acid. These two-dimensional (2D) monolayer cultures have been instrumental in dissecting specific aspects of folate metabolism, transport, and its role in modulating the effects of chemotherapeutic agents.
Researchers utilize a diverse panel of human cancer cell lines, each with distinct genetic backgrounds and expression profiles of key proteins like the folate receptor (FR) and the reduced folate carrier (RFC). mdpi.comacs.org For instance, KB cells, which are known to overexpress the folate receptor, are frequently used as a standard model for studying FR-mediated uptake and for the preclinical evaluation of folate-based therapeutics. mdpi.comsnmjournals.org Studies using such cell lines have demonstrated that folinic acid can rescue cells from the cytotoxic effects of certain antifolates, providing a clear model to investigate drug interactions. psu.edupnas.org
Mechanistic studies in cell lines such as the human retinoblastoma Y-79 line have been crucial in characterizing the kinetics of folinic acid transport. nih.gov These studies can determine kinetic parameters like the Michaelis constant (Km) and maximum velocity (Vmax), and identify the dependency of uptake on factors like temperature and specific ions, thereby delineating the transport pathways involved. nih.gov Furthermore, cell culture models allow for the investigation of how folinic acid influences fundamental cellular processes. Studies using colon adenocarcinoma cell lines have explored its impact on the methionine cycle, revealing effects on the levels of crucial metabolites like S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH), which are vital for DNA methylation. oup.com The cytotoxicity and cell cycle effects of folate analogs are also readily studied in cell lines like the SW626 human ovarian carcinoma line, showing how these compounds can block cell cycle progression and inhibit DNA synthesis. psu.edu
The following table summarizes key findings from studies utilizing mammalian cell lines to investigate folinic acid and related folate compounds.
Table 1: Mechanistic Studies of Folinic Acid in Mammalian Cell Lines
| Cell Line(s) | Research Focus | Key Findings | Citations |
|---|---|---|---|
| SW626 (Human Ovarian Carcinoma) | Modulation of drug cytotoxicity | Folinic acid can completely rescue cells from the cytotoxic effects of the antifolate 5,10-dideazatetrahydrofolic acid (DDATHF) when administered simultaneously. | psu.edu |
| Y-79 (Human Retinoblastoma) | Transport mechanism | Demonstrated the existence of a high-affinity, carrier-mediated uptake system for folates, which is temperature and energy-dependent. | nih.gov |
| hCMEC/D3 (Human Brain Endothelial) | Blood-Brain Barrier transport | Folic acid-conjugated polymers showed enhanced transport across an in vitro BBB model via the reduced folate carrier (RFC) pathway. | acs.org |
| HCT116 & Caco-2 (Human Colon Adenocarcinoma) | Methionine cycle and DNA methylation | Folate deficiency significantly lowered intracellular folate concentrations and altered the ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH). | oup.com |
| Various Cancer Cell Lines (e.g., KB, IGROV-1) | Folate receptor (FR) binding and uptake | The level of FR expression on different cancer cell lines directly correlates with the binding and uptake of folate-conjugated molecules. mdpi.comnih.gov | mdpi.comnih.gov |
Organoid and Tissue Culture Models for Pathway Analysis
While 2D cell lines are powerful tools, they lack the complex cell-cell and cell-matrix interactions of native tissues. Three-dimensional (3D) organoid and ex vivo tissue culture models represent a significant advancement, offering a more physiologically relevant environment for pathway analysis. sigmaaldrich.comnih.gov These models better recapitulate the architecture, cellular heterogeneity, and microenvironment of original tumors. frontiersin.orgnih.gov
Patient-derived tumor organoids (PDTOs) are generated from a patient's own tumor tissue and can be cultured long-term, preserving the primary tumor's genetic and molecular characteristics. nih.gov This allows for the study of folinic acid's effects within the context of a patient's specific tumor biology. For instance, colorectal cancer (CRC) organoids have been used to study how certain compounds induce apoptosis, with analysis revealing the involvement of specific signaling pathways like the PI3K-Akt pathway. frontiersin.org By treating these organoids with drug combinations that include folinic acid, such as FOLFIRINOX, researchers can analyze complex pathway responses and identify potential biomarkers of sensitivity or resistance. nih.gov
Ex vivo organ culture (EVOC) systems maintain slices of fresh tumor tissue with their entire microenvironment for several days. nih.gov This approach is valuable for assessing the response to therapies like FOLFOX (a combination including folinic acid, fluorouracil, and oxaliplatin). nih.gov By preserving the native tumor microenvironment, including immune and stromal cells, EVOC platforms allow for the analysis of how these components influence the cellular pathways modulated by folinic acid-containing regimens. nih.gov These advanced models bridge the gap between preclinical cell line studies and clinical outcomes, providing a robust platform for analyzing the complex signaling networks affected by folinic acid. nih.gov
The following table highlights the application of these advanced models in research relevant to folinic acid.
Table 2: Pathway Analysis in Organoid and Ex Vivo Tissue Models
| Model System | Research Focus | Key Findings | Citations |
|---|---|---|---|
| Colorectal Cancer (CRC) Organoids | Discovery of therapeutic targets and pathway modulation | Organoids were used to show that sodium butyrate (B1204436) may induce apoptosis by activating the PI3K−Akt signaling pathway. Such models are used to validate new therapeutic targets. | frontiersin.org |
| Patient-Derived Tumor Organoids (PDTOs) | Preclinical drug response prediction | 3D organoids derived from pancreatic cancer patients more accurately reflected patient clinical responses to regimens like FOLFIRINOX compared to 2D cultures. | nih.gov |
| Ex Vivo Organ Culture (EVOC) | Prediction of clinical response to therapy | Maintained cancer tissue and its microenvironment for 5 days, showing a correlation between EVOC-assessed drug response (to regimens like FOLFOX) and patient clinical outcomes. | nih.gov |
Future Directions in Folinic Acid Research
Unexplored Regulatory Mechanisms of Folate Metabolism
The regulation of folate metabolism is intricate, involving a web of genetic and epigenetic factors. mdpi.commdpi.com Future research is poised to delve deeper into these regulatory networks, with a particular focus on mechanisms that remain poorly understood.
One area of investigation is the epigenetic regulation of folate pathway genes. mdpi.comscholasticahq.com DNA methylation, a key epigenetic marker, is itself dependent on folate-derived one-carbon units. oup.commdpi.com This creates a feedback loop where folate availability can influence the expression of genes involved in its own metabolism. For instance, folate deficiency may act as an epigenetic stimulus for the expression of the folate receptor alpha (FRα) gene. mdpi.com Future studies will likely explore the interplay between folinic acid levels, DNA methylation patterns of folate-related genes, and the subsequent impact on metabolic flux.
Another frontier is the investigation of post-translational modifications of folate-metabolizing enzymes. While the genetic sequences of these enzymes are well-characterized, the ways in which their activity is modulated after synthesis are less clear. Understanding how factors like phosphorylation, acetylation, or ubiquitination affect enzyme function could reveal novel points of therapeutic intervention.
Advanced Computational Modeling of One-Carbon Networks
The complexity of the one-carbon metabolic network, with its numerous interconnected reactions and feedback loops, makes it an ideal candidate for computational modeling. nih.gov Mathematical models have already provided valuable insights into the dynamics of folate metabolism and the effects of antifolate drugs. nih.govresearchgate.net
Future computational models are expected to become increasingly sophisticated, incorporating multi-level data to create more comprehensive and predictive simulations. These "whole-system" models will integrate information on gene polymorphisms, transcriptomics, proteomics, and metabolomics to simulate the behavior of the one-carbon network under various physiological and pathological conditions. nih.gov For example, models can be used to predict how specific genetic variations in the methylenetetrahydrofolate reductase (MTHFR) gene might alter the flow of one-carbon units and the response to folinic acid supplementation. researchgate.net
Dynamical modeling is a particularly powerful tool for understanding the regulation of one-carbon metabolism over time. researchgate.net By simulating the effects of nutritional deficiencies or genetic defects, researchers can gain a deeper understanding of how the network adapts and where potential breakdowns may occur. oup.comresearchgate.net These models can also help in identifying key control points within the network, which could be targeted for therapeutic intervention.
Moreover, computational approaches can aid in the design of novel therapeutic strategies. By simulating the effects of different drug combinations or interventions on the one-carbon network, researchers can identify the most promising approaches for further experimental validation. This in-silico screening can significantly accelerate the drug development process.
Development of Novel Analytical Probes for Folate Dynamics
To fully understand the intricate roles of folinic acid and other folates within cells and tissues, researchers need tools that can visualize and quantify their dynamic changes in real-time. The development of novel analytical probes is a critical area of future research.
Fluorescent probes offer a powerful way to track the localization and concentration of specific molecules within living cells. Recently, a new fluorescent probe, CQD–MSN, composed of biomass carbon quantum dots and mesoporous silica, was developed for detecting folic acid concentrations. rsc.org Future efforts will likely focus on creating probes with enhanced specificity for different folate derivatives, including folinic acid, and with improved photophysical properties for advanced imaging techniques like super-resolution microscopy. The synthesis of luminescent terbium complexes conjugated to folic acid represents another step in developing probes for targeting and imaging folate receptor-expressing cells. acs.org
In addition to fluorescent probes, researchers are developing novel sensors for the selective determination of folate in various samples. unesp.brmdpi.com For instance, magnetic molecularly imprinted polymers (MMIPs) have been synthesized to selectively extract and quantify folic acid from food matrices. unesp.br These technologies could be adapted to create highly sensitive and specific biosensors for measuring folinic acid levels in biological fluids, providing valuable diagnostic information.
Furthermore, advancements in mass spectrometry imaging are enabling the visualization of the spatial distribution of metabolites, including folates, within tissues. This technology can provide unprecedented insights into how folinic acid is distributed and utilized in different cellular compartments and anatomical regions.
Bioengineering of Folate-Dependent Systems for Research Applications
Bioengineering approaches offer exciting new ways to study and manipulate folate-dependent pathways for research and therapeutic purposes. These strategies involve the design and construction of artificial biological systems or the modification of existing ones.
One promising application of bioengineering is in the development of targeted drug delivery systems. Folic acid is often used to target nanoparticles containing therapeutic agents to cancer cells, which frequently overexpress folate receptors. omicsonline.orgfrontiersin.org Future research will likely focus on refining these systems for greater efficiency and specificity, potentially using folinic acid or other folate derivatives to enhance uptake and therapeutic efficacy. omicsonline.org
Tissue engineering is another area where folinic acid and its derivatives are finding new applications. nih.govresearchgate.net Folic acid has been shown to be a multifunctional component that can be safely incorporated into biomaterials to enhance tissue regeneration. nih.govresearchgate.net For example, it has been demonstrated to support the survival and proliferation of nerve cells and to induce the release of neurotrophic factors, suggesting its potential use in nerve guidance conduits for peripheral nerve repair. nih.gov
Q & A
Q. How to design a systematic review investigating folinic acid's role in reducing chemotherapy toxicity?
Answer:
- Protocol Development : Define inclusion/exclusion criteria (e.g., studies on methotrexate toxicity mitigation in autoimmune diseases or cancer). Use PRISMA guidelines for transparent reporting .
- Search Strategy : Combine keywords (e.g., "folinic acid rescue," "methotrexate toxicity") across databases (PubMed, Embase) and apply MeSH terms. Use Rayyan software for screening and deduplication .
- Data Extraction : Extract variables like dosage, timing relative to methotrexate administration, and toxicity endpoints (e.g., hepatotoxicity, myelosuppression). A pre-tested proforma ensures consistency .
Q. What experimental models are suitable for studying folinic acid's pharmacokinetics?
Answer:
- In Vitro Models : Use human hepatocyte cultures to assess hepatic metabolism and drug-drug interactions. For example, co-administration with 5-fluorouracil (5-FU) in colorectal cancer cell lines .
- In Vivo Models : Rodent studies evaluating folinic acid’s bioavailability when combined with FOLFOX regimens. Measure plasma concentrations via HPLC and correlate with toxicity endpoints .
Q. How to standardize folinic acid dosing in preclinical studies?
Answer:
- Dose-Response Curves : Test concentrations from 10 µM to 1 mM in cell cultures (e.g., ovarian cancer models) to identify thresholds for cytotoxicity rescue .
- Timing : Administer folinic acid 24–72 hours post-chemotherapy in animal models to mirror clinical rescue protocols .
Advanced Research Questions
Q. How to resolve contradictory data on folinic acid's efficacy in different cancer types?
Answer:
- Meta-Regression : Stratify studies by cancer type (e.g., colorectal vs. ovarian) and analyze covariates like folate receptor expression or tumor microenvironment acidity. Use random-effects models to account for heterogeneity .
- Mechanistic Studies : Compare folinic acid’s uptake via RFC (reduced folate carrier) in resistant vs. sensitive cell lines using siRNA knockdowns .
Q. What methodologies optimize folinic acid's synergism with 5-FU in FOLFOX regimens?
Answer:
- Clinical Trial Design : Use randomized phase II trials (e.g., OLIVIA trial) comparing bevacizumab + mFOLFOX-6 vs. FOLFOXIRI. Primary endpoints: resection rates, progression-free survival (PFS). Secondary endpoints: neutropenia incidence .
- Pharmacodynamic Modeling : Develop compartmental models to simulate 5-FU and folinic acid interaction kinetics. Validate with tumor response data .
Q. How to assess folinic acid's impact on epigenetic regulation in autoimmune diseases?
Answer:
- Methylation Profiling : Perform whole-genome bisulfite sequencing on T-cells from rheumatoid arthritis patients pre/post folinic acid supplementation. Correlate with disease activity scores (DAS28) .
- Functional Assays : Measure SAM/SAH ratios in serum to evaluate folate-dependent methylation capacity .
Q. What strategies validate folinic acid as a biomarker for treatment response?
Answer:
- Multi-Omics Integration : Combine transcriptomic data (folate pathway genes) with metabolomic profiling (serum folate, homocysteine). Use machine learning (e.g., LASSO regression) to identify predictive signatures .
- Prospective Cohorts : Track folinic acid levels in juvenile idiopathic arthritis patients during methotrexate therapy. Apply Cox proportional hazards models to link levels to toxicity risk .
Methodological Notes
- Data Contradictions : Address heterogeneity in meta-analyses by subgrouping studies by folinic acid formulation (e.g., calcium folinate vs. levofolinic acid) .
- Ethical Reporting : Disclose conflicts of interest and funding sources in publications, per ICMJE guidelines. Share protocols via repositories like ClinicalTrials.gov .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
